molecular formula C10H16N4 B6634633 N-pyrimidin-2-ylazepan-4-amine

N-pyrimidin-2-ylazepan-4-amine

Cat. No.: B6634633
M. Wt: 192.26 g/mol
InChI Key: BWQKURBTHBPUER-UHFFFAOYSA-N
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Description

N-pyrimidin-2-ylazepan-4-amine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyrimidin-2-ylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-3-9(4-8-11-5-1)14-10-12-6-2-7-13-10/h2,6-7,9,11H,1,3-5,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQKURBTHBPUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Azepane-Pyrimidine Scaffold: A Privileged Architectural Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion and combination of heterocyclic ring systems have emerged as a powerful strategy in medicinal chemistry to generate novel molecular architectures with enhanced biological activity and desirable pharmacokinetic profiles. Among these, the azepane-pyrimidine scaffold has garnered significant attention as a "privileged" structural motif. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of azepane-pyrimidine derivatives. We will delve into the causality behind experimental designs, provide detailed protocols for key biological assays, and explore the diverse signaling pathways modulated by these compelling compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.

Introduction: The Strategic Amalgamation of Azepane and Pyrimidine Moieties

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a three-dimensional structural diversity that is increasingly sought after in drug design to improve properties like solubility and metabolic stability. Concurrently, the pyrimidine ring is a cornerstone of medicinal chemistry, being a fundamental component of nucleobases and a key pharmacophore in numerous FDA-approved drugs.[1][2] The combination of these two scaffolds, either through fusion to form rigid polycyclic systems or via flexible linkers, creates a unique chemical space with the potential to interact with a wide array of biological targets with high affinity and selectivity.

The rationale behind exploring the azepane-pyrimidine scaffold lies in the synergistic contribution of each component. The pyrimidine core often serves as a crucial anchor, forming key hydrogen bonds and other interactions within the binding sites of target proteins, particularly kinases, where it can act as an ATP isostere.[3][4] The azepane moiety, with its flexible and three-dimensional nature, can then be strategically functionalized to explore additional binding pockets, enhance target selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide will explore the burgeoning landscape of azepane-pyrimidine derivatives, with a focus on their applications in oncology, inflammation, neurodegenerative diseases, and metabolic disorders.

Synthetic Strategies: Constructing the Azepane-Pyrimidine Core

The synthetic accessibility of a scaffold is a critical factor in its successful exploitation in drug discovery. Several synthetic routes have been developed to access the azepane-pyrimidine core, with the choice of method depending on the desired substitution pattern and the nature of the fusion or linkage between the two rings.

Synthesis of Fused Pyrimido[1,2-a]azepine Systems

A prominent example of a fused azepane-pyrimidine scaffold is the hexahydropyrimido[1,2-a]azepine system. A common and efficient method for its synthesis involves a multi-component reaction.

Experimental Protocol: One-Pot Synthesis of Hexahydropyrimido[1,2-a]azepine Derivatives [1][5]

  • Reaction Setup: To a solution of an appropriate β-enaminone (1 mmol) in ethanol (20 mL), add 2-aminopyrimidine (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 10 mol%).

  • Reflux: Stir the reaction mixture at reflux for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired hexahydropyrimido[1,2-a]azepine derivative.

Causality: This one-pot approach is advantageous due to its operational simplicity and atom economy. The Lewis acid catalyst activates the enaminone, facilitating the initial Michael addition of the 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The choice of substituents on the starting enaminone allows for the introduction of diversity at various positions of the final product.

Synthesis of Pyrimido[4,5-b]azepine Scaffolds

Another important fused system is the pyrimido[4,5-b]azepine scaffold. Its synthesis has been achieved through an intramolecular Claisen-type condensation.[6]

Experimental Protocol: Intramolecular Claisen-Type Condensation for Pyrimido[4,5-b]azepine Synthesis [6]

  • Precursor Synthesis: Synthesize the requisite N-(azepan-4-yl)pyrimidine precursor through standard nucleophilic substitution or cross-coupling reactions.

  • Cyclization: Treat the precursor with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) at reflux.

  • Acidic Work-up: After the reaction is complete (monitored by TLC), quench the reaction carefully with a proton source, such as acetic acid.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the desired pyrimido[4,5-b]azepine derivative.

Causality: The strong base deprotonates the active methylene group on the azepane ring, which then undergoes an intramolecular nucleophilic attack on a carbonyl or cyano group on the pyrimidine ring, leading to the formation of the seven-membered azepine ring fused to the pyrimidine.

Caption: General synthetic strategies for azepane-pyrimidine scaffolds.

Biological Activities and Therapeutic Applications

The unique structural features of azepane-pyrimidine scaffolds have led to their exploration in a multitude of therapeutic areas.

Anticancer Activity: Targeting Kinases and Beyond

A significant body of research on azepane-pyrimidine derivatives has focused on their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4]

Kinase Inhibition:

Pyrimidine-based compounds are well-established as kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP in the kinase active site.[3] The addition of an azepane moiety allows for the exploration of other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity. For instance, novel pyrimido[4,5-b]azepine derivatives have been designed as dual inhibitors of HER2 and EGFR, two key receptor tyrosine kinases implicated in the growth and progression of various cancers.[6]

Table 1: Kinase Inhibitory Activity of Representative Azepane-Pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell LineReference
19b HER2/EGFR15 (HER2), 30 (EGFR)NCI-N87[6]
B31 Smoothened (Hh pathway)-BxPC-3[7]

Induction of Apoptosis:

Beyond kinase inhibition, some azepane-pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies have revealed that these compounds can modulate the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[8]

Apoptosis_Pathway Azepane-Pyrimidine Azepane-Pyrimidine Bax Bax Azepane-Pyrimidine->Bax Upregulates Bcl-2 Bcl-2 Azepane-Pyrimidine->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified schematic of apoptosis induction by azepane-pyrimidine derivatives.

Anti-inflammatory Activity: COX Inhibition

Chronic inflammation is a hallmark of many diseases. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Fused hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1][5] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: Anti-inflammatory Activity of Hexahydropyrimido[1,2-a]azepine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In vivo Anti-inflammatory Activity (% inhibition)Reference
2f >1000.15>66768%[1]
5 >1000.21>47672%[1]
6 >1000.18>55675%[1]
Neurodegenerative Diseases and CNS Activity

The unique physicochemical properties of azepane-pyrimidine scaffolds make them attractive candidates for targeting the central nervous system (CNS). Pyrimidine derivatives have been reported as neuroprotective agents for the potential treatment of neurodegenerative disorders like Alzheimer's disease.[9][10] The incorporation of the azepane moiety may enhance blood-brain barrier permeability, a critical factor for CNS-active drugs. Some fused pyrimidine systems have also shown promise as anticonvulsant agents.[11]

Other Therapeutic Areas

The versatility of the azepane-pyrimidine scaffold extends to other therapeutic areas as well. For instance, certain derivatives have been investigated as:

  • Antiviral agents: Some pyrimidine-containing compounds have shown efficacy against a range of viruses.[2]

  • Antibacterial and Antifungal agents: The structural features of these scaffolds are also being explored for the development of novel antimicrobial agents.[11]

  • Metabolic disorders: Pyrimidine derivatives have shown inhibitory activity against metabolic enzymes, suggesting their potential in treating diseases like diabetes.[8]

Methodologies for Biological Evaluation

Rigorous and validated biological assays are essential to characterize the activity of novel azepane-pyrimidine derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) in each assay is crucial for validating the results. The reproducibility of the assay should be confirmed by performing multiple independent experiments.

Kinase Inhibition Assays

Several methods are available to measure the inhibitory activity of compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the kinase, its substrate, ATP, and the test compound at various concentrations.

  • ADP-Glo™ Reagent Addition: After the kinase reaction has proceeded for a set time, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP and to provide luciferase and luciferin.

  • Luminescence Measurement: The newly synthesized ATP is used by the luciferase to generate a luminescent signal, which is measured by a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor can be determined from the dose-response curve.

Causality: This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced. The luminescent signal is highly sensitive and allows for high-throughput screening of potential kinase inhibitors.

Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. It is commonly used to assess the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3 and members of the Bcl-2 family.

Experimental Protocol: Western Blot for Cleaved Caspase-3

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: The intensity of the bands corresponding to cleaved caspase-3 can be quantified and compared between different treatment groups. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

Self-Validation: The use of a positive control (cells treated with a known apoptosis inducer) and a negative control (untreated cells) is essential to confirm the specificity of the antibody and the induction of apoptosis.

Caption: A typical workflow for the evaluation of azepane-pyrimidine derivatives.

Conclusion and Future Perspectives

The azepane-pyrimidine scaffold has proven to be a highly versatile and fruitful area of research in drug discovery. The combination of the well-established pharmacophoric properties of the pyrimidine ring with the three-dimensional diversity and favorable physicochemical properties of the azepane moiety has led to the identification of potent modulators of various biological targets. The examples highlighted in this guide, spanning from anticancer and anti-inflammatory agents to potential CNS therapeutics, underscore the broad therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Chemical Space: The development of new and efficient synthetic methodologies will be crucial to access a wider range of azepane-pyrimidine derivatives with diverse substitution patterns and fusion topologies.

  • Expansion of Therapeutic Applications: While significant progress has been made in oncology and inflammation, the exploration of azepane-pyrimidine scaffolds in other disease areas, such as infectious diseases and metabolic disorders, remains a promising avenue.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of azepane-pyrimidine derivatives with improved potency and selectivity.

  • Multi-target Drug Design: The inherent ability of the azepane-pyrimidine scaffold to interact with multiple targets could be harnessed for the development of multi-target drugs, which may offer advantages in treating complex diseases like cancer and neurodegenerative disorders.

References

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Sources

N-pyrimidin-2-ylazepan-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-pyrimidin-2-ylazepan-4-amine Scaffolds

Executive Summary

This technical guide provides an in-depth analysis of This compound , a bicyclic heteroaromatic amine scaffold increasingly relevant in medicinal chemistry. Characterized by a seven-membered azepane ring linked to a pyrimidine moiety, this structure serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. This document details its molecular identity, physicochemical properties, and a robust, self-validating synthetic protocol designed to ensure regiochemical integrity.

Part 1: Molecular Identity & Physicochemical Properties

The precise characterization of this compound requires distinguishing between its potential regioisomers. The nomenclature "N-" strictly denotes substitution at the exocyclic amine (Position 4), whereas "1-" denotes substitution at the ring nitrogen. This guide focuses on the N-substituted isomer (exocyclic linkage) while noting the isomeric implications.

Molecular Formula & Weight

Both the N-substituted and 1-substituted isomers share the same elemental composition.

  • Molecular Formula:

    
    
    
  • Molecular Weight (Average): 192.26 g/mol

  • Monoisotopic Mass: 192.1375 Da

Structural Specifications
  • Core Scaffold: Hexahydro-1H-azepine (Azepane).[1]

  • Heteroaryl Substituent: Pyrimidin-2-yl group.

  • Linkage: Secondary amine bond at the azepane C4 position.

  • Chirality: The C4 carbon of the azepane ring is a stereocenter. Unless synthesized from a chiral precursor or resolved, the molecule exists as a racemic mixture (

    
    ).
    
Physicochemical Metrics (In Silico Profiling)
PropertyValueTechnical Significance
LogP (Predicted) ~0.8 – 1.2Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
TPSA ~50-60 ŲFavorable for membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (Ring NH, Linker NH)Critical for hydrogen bonding within the kinase hinge region.
H-Bond Acceptors 3 (Pyrimidine Ns, Ring N)Facilitates interactions with solvent fronts or active site residues.
pKa (Calculated) ~9.5 (Ring NH), ~3.5 (Pyrimidyl-NH)The secondary ring amine is highly basic; the pyrimidinyl-amine is less basic due to delocalization.

Part 2: Structural Analysis & Isomerism

A critical challenge in working with this scaffold is the regioselectivity between the endocyclic (ring) nitrogen and the exocyclic (C4-amino) nitrogen.

  • Isomer A (Target): N-(pyrimidin-2-yl)azepan-4-amine. The pyrimidine is attached to the exocyclic nitrogen. This leaves the ring nitrogen free for further diversification (e.g., reductive amination).

  • Isomer B (Common Byproduct): 1-(pyrimidin-2-yl)azepan-4-amine. The pyrimidine is attached to the ring nitrogen. This is often the thermodynamic product in direct coupling due to the higher nucleophilicity of the secondary ring amine compared to the primary exocyclic amine (unless sterically hindered).

Visualizing the Isomers:

Isomers Target Target: N-(pyrimidin-2-yl)azepan-4-amine (Exocyclic Linkage) Byproduct Isomer: 1-(pyrimidin-2-yl)azepan-4-amine (Ring Linkage) Target->Byproduct Regioisomer Pair (Same Formula C10H16N4)

Figure 1: Regioisomeric distinction between N-substituted and 1-substituted azepane scaffolds.

Part 3: Synthetic Methodology

To synthesize N-(pyrimidin-2-yl)azepan-4-amine with high fidelity, one must block the more reactive ring nitrogen. A direct reaction between 2-chloropyrimidine and azepan-4-amine would preferentially yield the 1-substituted product. Therefore, an Orthogonal Protection Strategy is required.

Synthetic Route: The Boc-Protection Protocol

Reaction Scheme:

  • Starting Material: tert-butyl 4-aminoazepane-1-carboxylate (1-Boc-4-aminoazepane).

  • Coupling: SNAr reaction with 2-chloropyrimidine.

  • Deprotection: Acidic cleavage of the Boc group.

Step-by-Step Protocol:

  • Preparation of Nucleophile:

    • Dissolve tert-butyl 4-aminoazepane-1-carboxylate (1.0 equiv) in anhydrous DMSO or DMF.

    • Add DIPEA (Diisopropylethylamine, 2.5 equiv) to neutralize HCl generated during the reaction.

  • SNAr Coupling:

    • Add 2-chloropyrimidine (1.1 equiv).

    • Mechanism: Nucleophilic aromatic substitution.[2][3] The primary amine attacks the electron-deficient C2 position of the pyrimidine.

    • Conditions: Heat to 80–100°C for 4–12 hours under N2 atmosphere.

    • Validation: Monitor by LC-MS for the disappearance of the amine (M+H ~215) and formation of the intermediate (M+H ~293).

  • Work-up & Isolation:

    • Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMSO.

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate tert-butyl 4-(pyrimidin-2-ylamino)azepane-1-carboxylate.

  • Boc-Deprotection:

    • Dissolve the intermediate in DCM (dichloromethane).

    • Add TFA (Trifluoroacetic acid) (1:4 v/v ratio with DCM). Stir at room temperature for 1–2 hours.

    • Validation: LC-MS should show the mass shift from 293 to 193 (M+H).

  • Free Basing (Critical Step):

    • The product exists as a TFA salt. To obtain the free base, pass the crude residue through a strong cation exchange (SCX) cartridge or treat with basic resin (e.g., MP-Carbonate).

    • Final Yield: N-(pyrimidin-2-yl)azepan-4-amine (Free Base).

Synthetic Workflow Diagram

Synthesis Start Start: 1-Boc-4-aminoazepane (Ring N Protected) Inter Intermediate: 1-Boc-4-(pyrimidin-2-ylamino)azepane Start->Inter SNAr Coupling (100°C, 12h) Reagent Reagent: 2-Chloropyrimidine + DIPEA / DMSO Reagent->Inter Salt Product (TFA Salt): N-(pyrimidin-2-yl)azepan-4-amine . xTFA Inter->Salt Acidic Cleavage Deprotect Reagent: TFA / DCM (Boc Removal) Deprotect->Salt Final FINAL PRODUCT: N-(pyrimidin-2-yl)azepan-4-amine (Free Base, C10H16N4) Salt->Final SCX Free Basing

Figure 2: Orthogonal protection strategy for the regioselective synthesis of N-(pyrimidin-2-yl)azepan-4-amine.

Part 4: Applications in Drug Discovery

The This compound scaffold is a versatile "linker-pharmacophore" hybrid.

  • Kinase Inhibition (Hinge Binding): The pyrimidine ring is a classic "hinge binder" in kinase inhibitors (e.g., interacting with the ATP-binding pocket). The azepane ring provides a flexible, hydrophobic bulk that can orient substituents into the solvent-exposed region or the ribose pocket.

    • Example Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the kinase hinge, while the exocyclic NH donates a hydrogen bond to the backbone Carbonyl.

  • GPCR Ligands (Histamine/Muscarinic): Azepane rings are privileged structures in GPCR medicinal chemistry (e.g., antihistamines like Azelastine). The addition of a heteroaryl group (pyrimidine) modulates the basicity and lipophilicity, potentially improving CNS penetration or selectivity profiles.

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~192 Da, this molecule is an ideal "fragment" starting point. It possesses high ligand efficiency (LE) potential and vectors for growth at the azepane nitrogen (N1) and the pyrimidine C4/C5 positions.

References

  • PubChem. (2025).[4] Compound Summary: Azepan-4-amine. National Library of Medicine. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry. [Link] (Context: Functionalization of saturated nitrogen heterocycles).

  • Fischer, T., et al. (2020). Regioselective SNAr reactions on pyrimidines. Journal of Organic Chemistry. (Context: Reactivity profiles of chloropyrimidines with primary vs secondary amines).

Sources

An In-depth Technical Guide to Azepane-Based Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The design of molecules that mimic the structure and function of peptides—peptidomimetics—is a cornerstone of modern drug discovery.[1][2] These compounds aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1] Within this field, the seven-membered azepane ring has emerged as a privileged scaffold, offering a unique combination of conformational rigidity and synthetic tractability.[3][4] This guide provides a comprehensive technical overview of azepane-based peptidomimetics, detailing their structural advantages, synthetic strategies, and applications in medicinal chemistry. We will explore the causal relationships behind experimental choices, provide validated protocols, and ground all claims in authoritative scientific literature.

Introduction: The Need for Peptide Mimicry

Peptides are exquisite biological regulators, mediating a vast array of physiological processes through precise interactions with proteins and other macromolecules. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor absorption. Peptidomimetics address these challenges by replacing or modifying the peptide backbone to create more drug-like molecules.[1] The azepane scaffold, a seven-membered nitrogen heterocycle, has garnered significant attention as it provides a larger and more flexible ring system compared to the more common five-membered (proline) and six-membered (piperidine) rings, opening up new regions of three-dimensional chemical space.[5] This structural feature is particularly valuable for mimicking secondary structures like β-turns and helices, which are critical for many biological recognition events.[6][7][8]

The Azepane Scaffold: A Structural Advantage in Peptidomimetic Design

The unique conformational properties of the azepane ring are central to its utility. Unlike the relatively planar structures of smaller rings, the seven-membered azepane can adopt a wider range of low-energy conformations, such as chair, boat, and twist-boat forms. This flexibility, when strategically constrained with substituents, allows for the precise positioning of side chains to mimic the spatial arrangement of amino acid residues in a native peptide secondary structure.

Induction of β-Turns

β-turns are crucial secondary structures that redirect the polypeptide chain.[6][7][8] Incorporating a constrained azepane-derived amino acid can effectively induce and stabilize a β-turn conformation.[6][7][8][9] Studies using NMR spectroscopy, X-ray crystallography, and molecular modeling have shown that incorporating a diastereopure azepane quaternary amino acid at the i+1 position of a model tetrapeptide is a highly effective strategy for inducing a β-turn.[6][7][9] This is because the ring structure restricts the backbone dihedral angles (φ, ψ) to values that favor the turn geometry, effectively pre-organizing the peptide into its bioactive conformation.

G cluster_0 Native β-Turn cluster_1 Azepane-Induced β-Turn Mimic i Residue i i1 Residue i+1 i->i1 i2 Residue i+2 i1->i2 i3 Residue i+3 i2->i3 i3->i H-Bond p_i Residue i azepane Azepane (at i+1) p_i->azepane p_i2 Residue i+2 azepane->p_i2 p_i3 Residue i+3 azepane->p_i3 G start Start: Fmoc-AA-Resin swell 1. Swell Resin (DCM, then DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Next Fmoc-AA (DIC/Oxyma in DMF) wash1->couple wash2 5. Wash (DMF, DCM, MeOH) couple->wash2 cycle Repeat Steps 2-5 for each amino acid wash2->cycle cycle->deprotect Next cycle cleave 6. Cleave & Deprotect (TFA/TIS/H2O) cycle->cleave Final AA purify 7. Precipitate, Purify (HPLC) & Characterize (LC-MS) cleave->purify end Final Peptide purify->end

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Future Outlook

The field of azepane-based peptidomimetics continues to evolve. Future research will likely focus on developing more stereoselective and efficient synthetic routes to access novel, highly functionalized azepane scaffolds. [4]Furthermore, the integration of computational modeling with synthesis will enable the rational design of azepane peptidomimetics with enhanced potency, selectivity, and pharmacokinetic properties, further solidifying their role as powerful tools in the quest for new therapeutics.

References

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed. Available at: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ResearchGate. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]

  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. SpringerLink. Available at: [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Nature. Available at: [Link]

  • Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Available at: [Link]

  • Application of the methodology in the preparation of azepane-based... ResearchGate. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. Available at: [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Publications. Available at: [Link]

  • A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. PubMed. Available at: [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ResearchGate. Available at: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. Available at: [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PubMed. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

  • Azapeptides as pharmacological agents. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of N-(Pyrimidin-2-yl)azepan-4-amine via Reductive Amination and SNAr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The azepane (homopiperidine) scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive compounds including JAK inhibitors and orexin antagonists. However, the functionalization of the 7-membered ring remains synthetically challenging due to conformational flexibility and transannular interactions.

This Application Note details a robust, scalable protocol for the synthesis of N-(pyrimidin-2-yl)azepan-4-amine starting from azepan-4-one .

Synthetic Strategy: The "Amine-First" Approach

While a direct reductive amination between azepan-4-one and 2-aminopyrimidine is theoretically possible, it is experimentally suboptimal due to the low nucleophilicity of the electron-deficient aminopyrimidine.

Instead, we employ a Stepwise Modular Strategy :

  • Reductive Amination: Conversion of N-Boc-azepan-4-one to N-Boc-4-aminoazepane using ammonium acetate.

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling the resulting primary amine with 2-chloropyrimidine.
    

This route offers higher yields, cleaner reaction profiles, and the flexibility to diversify the heteroaryl coupling partner in late-stage synthesis.

Synthetic Pathway Visualization

The following diagram outlines the critical intermediate steps and mechanistic flow.

G cluster_conditions Critical Process Parameters Start N-Boc-Azepan-4-one (Starting Material) Step1 Reductive Amination (NH4OAc, NaBH3CN) Start->Step1 Imine Formation Inter1 Intermediate A: N-Boc-4-aminoazepane Step1->Inter1 Hydride Reduction Step2 SNAr Coupling (2-Cl-Pyrimidine, DIPEA) Inter1->Step2 Nucleophilic Attack Product Target: N-Boc-N-(pyrimidin-2-yl) azepan-4-amine Step2->Product Elimination of Cl- Warning pH Control (Step 1) Maintain pH 6-7 Temp Temp Control (Step 2) 80°C required for SNAr

Figure 1: Logical workflow for the modular synthesis of the target scaffold.

Experimental Protocols

Phase 1: Synthesis of N-Boc-4-aminoazepane (Intermediate A)

Objective: Install the primary amine at the C4 position. Mechanism: Leuckart-Wallach style reductive amination via an iminium ion.

ReagentEquivalentsRole
N-Boc-azepan-4-one1.0 eqSubstrate
Ammonium Acetate (

)
10.0 eqAmmonia Source / Buffer
Sodium Cyanoborohydride (

)
1.2 eqSelective Reducing Agent
Methanol (MeOH)Solvent (0.2 M)Reaction Medium

Protocol:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-azepan-4-one (1.0 eq) in dry MeOH.

  • Ammonia Loading: Add solid ammonium acetate (

    
    , 10.0 eq) in one portion. The excess is crucial to prevent dimerization (formation of secondary amines).
    
  • Reduction: Add sodium cyanoborohydride (

    
    , 1.2 eq) carefully.
    
    • Note:

      
       is preferred over 
      
      
      
      because it is stable at pH 6-7, allowing the reduction of the protonated imine without reducing the ketone starting material [1].
  • Incubation: Stir the reaction mixture at room temperature for 16–24 hours. Monitor by TLC (ninhydrin stain) or LCMS.

  • Workup (Critical):

    • Quench with 1N NaOH to pH > 10 (ensures the amine is free-based).

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Result: The crude oil is typically sufficient for the next step. If purification is needed, use amine-functionalized silica or basic alumina to avoid streaking.

Phase 2: Coupling with 2-Chloropyrimidine

Objective: Arylate the primary amine. Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination).

ReagentEquivalentsRole
Intermediate A (from Phase 1)1.0 eqNucleophile
2-Chloropyrimidine1.1 eqElectrophile
DIPEA (Hünig's Base)2.5 eqAcid Scavenger
Isopropanol (IPA)Solvent (0.5 M)Polar Protic Solvent

Protocol:

  • Setup: Dissolve Intermediate A (1.0 eq) and 2-chloropyrimidine (1.1 eq) in Isopropanol (IPA).

    • Why IPA? Polar protic solvents stabilize the Meisenheimer complex intermediate, accelerating

      
       reactions. Green chemistry principles also favor IPA over DMF/DMAc where possible [2].
      
  • Base Addition: Add DIPEA (2.5 eq).

  • Thermal Activation: Heat the mixture to 80°C (reflux) for 4–6 hours.

    • Reactivity Note: 2-Chloropyrimidine is significantly more reactive than 2-chloropyridine due to the second nitrogen atom reducing the LUMO energy, making Pd-catalysis (Buchwald-Hartwig) generally unnecessary for aliphatic amines [2].

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve in EtOAc and wash with water.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, N-Boc-N-(pyrimidin-2-yl)azepan-4-amine, is typically a white/off-white solid.

Phase 3: Global Deprotection (Optional)

If the free secondary amine of the azepane ring is required for further library generation:

  • Dissolve the Phase 2 product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at RT for 2 hours.

  • Concentrate and free-base using SCX-2 cartridges or carbonate wash.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Formation of secondary amine (dimer)Increase

to 15-20 eq. Ensure concentration is not too high (>0.5 M favors dimerization).
Incomplete

Low temperature or solvent effectSwitch solvent to DMSO or NMP and heat to 100°C. Alternatively, use microwave irradiation (120°C, 20 min).
Regioselectivity N/A2-chloropyrimidine is symmetric; regioselectivity is not an issue unless the pyrimidine is substituted.

References

  • Reductive Amination Methodology

    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Context: Explains the preference for
  • 
     Reactivity of Pyrimidines: 
    
    • Source:Chemistry - A European Journal (via NIH/PMC).
    • URL:[Link]

    • Context: Validates that 2-chloropyrimidine is highly activated and reacts with amines in green solvents (water/alcohols)
  • Azepane Scaffold Importance

    • Source:Journal of Medicinal Chemistry. "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane".
    • URL:[Link]

    • Context: Highlights the utility of functionalized azepanes in neuropharmacology and drug discovery.

Protecting group strategies for N-pyrimidin-2-ylazepan-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for N-Pyrimidin-2-ylazepan-4-amine Synthesis

Part 1: Strategic Analysis & Introduction

The Scaffold Challenge: The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. The core azepane (homopiperidine) ring introduces a critical conformational flexibility distinct from its 6-membered piperidine analog.

However, the synthesis presents a classic regioselectivity dilemma. The scaffold contains two nucleophilic nitrogen centers:

  • N1 (Ring Nitrogen): A secondary amine embedded in a flexible 7-membered ring.

  • N4 (Exocyclic Nitrogen): A primary amine attached to the C4 position.

The "N-Pyrimidinyl" Ambiguity: The term "this compound" is synthetically ambiguous. It can refer to two distinct regioisomers, each requiring a diametrically opposed protecting group (PG) strategy:

  • Isomer A (Ring-Functionalized): 1-(Pyrimidin-2-yl)azepan-4-amine.

  • Isomer B (Exocyclic-Functionalized): N-(Pyrimidin-2-yl)azepan-4-amine.

Strategic Orthogonality: Direct reaction of unprotected azepan-4-amine with 2-chloropyrimidine yields a mixture of mono-N1, mono-N4, and bis-arylated products. To achieve high fidelity, orthogonal protection is non-negotiable. This guide details the two primary routes to access either isomer selectively.

Part 2: Detailed Experimental Protocols

Route A: Synthesis of 1-(Pyrimidin-2-yl)azepan-4-amine (Targeting N1)

Objective: Install the pyrimidine on the ring nitrogen while preserving the exocyclic amine.

Mechanism: The exocyclic amine (N4) is more sterically accessible and often more nucleophilic. It must be masked with an acid-labile group (Boc) to force the SNAr reaction to occur at the more hindered secondary ring nitrogen (N1).

Step 1: Protection (if starting from free diamine)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (0.9 eq).

  • Conditions: 0°C to RT, DCM/MeOH.

  • Note: The primary amine reacts preferentially with limiting Boc₂O, yielding 4-(tert-butoxycarbonylamino)azepane .

Step 2: SNAr Coupling (The Critical Step)

  • Reagents: 4-(Boc-amino)azepane (1.0 eq), 2-Chloropyrimidine (1.2 eq), K₂CO₂ (2.0 eq).

  • Solvent: DMSO or NMP (Polar aprotic solvents are essential to stabilize the Meisenheimer intermediate).

  • Conditions: 100°C for 12 hours (Thermal) OR 140°C for 30 min (Microwave).

  • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine to remove DMSO.

Step 3: Deprotection

  • Reagents: TFA (20% v/v in DCM) or 4M HCl in Dioxane.

  • Conditions: RT, 1-2 hours.

  • Yield: Typically >85% (over 2 steps).

Route B: Synthesis of N-(Pyrimidin-2-yl)azepan-4-amine (Targeting N4)

Objective: Install the pyrimidine on the exocyclic amine while preserving the ring nitrogen.

Mechanism: The ring nitrogen (N1) is masked with a group stable to basic SNAr conditions but removable via hydrogenation (Cbz) or base (Fmoc). We prefer Cbz for its robustness during high-temperature SNAr.

Step 1: Precursor Selection

  • Start with Benzyl 4-aminoazepane-1-carboxylate (1-Cbz-4-aminoazepane). This is commercially available or synthesized via reductive amination of 1-Cbz-azepan-4-one with ammonium acetate.

Step 2: SNAr Coupling

  • Reagents: 1-Cbz-4-aminoazepane (1.0 eq), 2-Chloropyrimidine (1.1 eq), DIPEA (2.5 eq).

  • Solvent: n-Butanol or Isopropanol (Protic solvents facilitate proton transfer in the transition state).

  • Conditions: Reflux (118°C) for 16 hours.

  • Pro-Tip: If the reaction is sluggish, add 0.1 eq of KI as a catalyst or switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu).

Step 3: Deprotection (Hydrogenolysis)

  • Reagents: H₂ (1 atm balloon), 10% Pd/C (10 wt%).

  • Solvent: MeOH or EtOH.

  • Conditions: RT, 4-6 hours.

  • Purification: Filter through Celite. The filtrate contains the pure free amine.

Part 3: Data & Troubleshooting

Table 1: Comparative Efficiency of Coupling Conditions

ParameterRoute A (N1-Target)Route B (N4-Target)
Nucleophile Secondary Amine (Ring)Primary Amine (Exocyclic)
Steric Hindrance High (7-membered ring twist)Low
Preferred Solvent DMSO (Polar Aprotic)n-BuOH (Polar Protic)
Temp Required 100-140°C80-120°C
Common Byproduct Bis-arylation (rare due to steric)Unreacted SM (if temp too low)
Typical Yield 65-75%80-90%

Troubleshooting Guide:

  • Problem: Low conversion in Route A (N1 coupling).

    • Cause: The secondary amine in the azepane ring is sterically encumbered.

    • Solution: Switch from SNAr to Buchwald-Hartwig coupling. Use RuPhos-Pd-G3 precatalyst, which is specialized for secondary amines.

  • Problem: Pyrimidine hydrolysis.

    • Cause: Wet solvents at high temperatures.

    • Solution: Use anhydrous DMSO/NMP and store 2-chloropyrimidine under inert atmosphere.

Part 4: Visualization (Workflow & Decision Tree)

Figure 1: Synthetic Workflow for Regioselective Isomers

G Start Starting Material: Azepan-4-amine Boc_Prot Step A1: Selective N4-Boc Protection (Limiting Boc2O) Start->Boc_Prot Route A Cbz_Prot Step B1: N1-Cbz Protection (via Cbz-Cl or Cbz-one precursor) Start->Cbz_Prot Route B Inter_A Intermediate: 4-(Boc-amino)azepane Boc_Prot->Inter_A SNAr_A Step A2: SNAr at N1 (2-Cl-Pyr, DMSO, 100°C) Inter_A->SNAr_A Deprot_A Step A3: Acidic Deprotection (TFA/DCM) SNAr_A->Deprot_A Target_A Target A: 1-(Pyrimidin-2-yl)azepan-4-amine Deprot_A->Target_A Inter_B Intermediate: 1-Cbz-4-aminoazepane Cbz_Prot->Inter_B SNAr_B Step B2: SNAr at N4 (2-Cl-Pyr, n-BuOH, 120°C) Inter_B->SNAr_B Deprot_B Step B3: Hydrogenolysis (H2, Pd/C) SNAr_B->Deprot_B Target_B Target B: N-(Pyrimidin-2-yl)azepan-4-amine Deprot_B->Target_B

Caption: Divergent synthetic pathways for accessing N1- vs. N4-functionalized azepane scaffolds.

Figure 2: Protecting Group Decision Matrix

DecisionTree Goal Goal: Functionalize N4 (Exocyclic) Q1 Is N1 functionalization required later? Goal->Q1 Cond1 Subsequent chemistry is Acid Sensitive? Q1->Cond1 Yes Cond2 Subsequent chemistry is Base Sensitive? Q1->Cond2 No, but... Res1 Use Cbz on N1 (Cleaved by H2/Pd) Res2 Use Boc on N1 (Cleaved by Acid) Res3 Use Fmoc on N1 (Cleaved by Base) Cond1->Res1 Yes (Avoid Acid) Cond1->Res3 No (Base is OK) Cond2->Res2 Yes (Avoid Base)

Caption: Logic gate for selecting the optimal N1 protecting group based on downstream sensitivity.

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007.

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011, 54(10), 3451–3479. (Context on azepane solubilizing groups).

  • Blair, L. M., et al. "Structure-Activity Relationships of 4-Aminoazepane Derivatives." Bioorganic & Medicinal Chemistry Letters, 2009. (Specific SNAr conditions for azepanes).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011, 2, 27-50. (Alternative coupling strategies).

Sources

Application Note: High-Fidelity Boc-Deprotection of Azepane-Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane-pyrimidine scaffold is a privileged structure in modern drug discovery, particularly within the kinase inhibitor space (e.g., CDK, JAK, and MAPK pathways). However, the deprotection of the tert-butyloxycarbonyl (Boc) group from the azepane nitrogen presents unique challenges compared to standard aliphatic amines. The basicity of the pyrimidine ring, the conformational mobility of the 7-membered azepane, and the lipophilicity "flip" upon deprotection require tailored protocols to ensure high yield and purity.

This guide details two field-proven protocols: Method A (Precipitation) for robust substrates and Method B (Scavenger-Assisted) for electron-rich, sensitive intermediates.

Mechanistic Insight & Chemical Strategy

The "Proton Sink" Challenge

Unlike simple aliphatic amines, azepane-pyrimidine intermediates contain multiple basic sites. The pyrimidine nitrogen atoms (


) will protonate alongside the carbamate oxygen.
  • Implication: Standard 1:1 or 2:1 acid equivalents are insufficient. A large excess (10–20 eq) of acid is required to fully protonate the system and drive the equilibrium toward fragmentation.

The tert-Butyl Cation Threat

Upon acidolysis, the Boc group fragments into CO₂ and a tert-butyl cation (


). In the absence of trapping agents, this electrophilic cation can attack the electron-rich pyrimidine ring (Friedel-Crafts alkylation) or re-alkylate the newly formed amine.
Mechanism Visualization

The following diagram illustrates the fragmentation pathway and the critical role of scavengers.

BocMechanism Start Boc-Azepane-Pyrimidine (Lipophilic) Protonation Protonated Intermediate (O-Protonation) Start->Protonation + H+ (Excess) Fragmentation Fragmentation Protonation->Fragmentation - CO2 Cation tert-Butyl Cation (t-Bu+) Fragmentation->Cation Generation Product Azepane Amine Salt (Polar/Solid) Fragmentation->Product Amine Release SideProduct t-Butyl-Pyrimidine (Impurity) Cation->SideProduct Attack on Pyrimidine (No Scavenger) Scavenged t-Butyl-Silanol/Ether (Inert) Cation->Scavenged + Scavenger (TES/H2O)

Figure 1: Acid-catalyzed Boc-deprotection mechanism highlighting the divergent fate of the reactive tert-butyl cation.

Experimental Protocols

Method A: HCl/Dioxane Precipitation (The "Clean Isolation" Protocol)

Best For: Substrates where the final amine salt is expected to be a solid. This method avoids aqueous workup, minimizing loss of water-soluble polar products.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Wash Solvent: Diethyl Ether (

    
    ) or MTBE
    

Protocol:

  • Dissolution: Dissolve the Boc-azepane intermediate (1.0 mmol) in a minimal amount of DCM (2 mL). If the substrate is not soluble, add MeOH dropwise until clear.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (5.0 mL, 20 mmol, 20 eq) dropwise.

    • Note: Gas evolution (isobutylene/CO₂) will occur.[1] Ensure the vessel is vented (e.g., needle through septum).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: LCMS is preferred over TLC due to the high polarity of the product. Look for the mass of

      
      .
      
  • Precipitation: As the reaction proceeds, the bis-HCl salt of the azepane-pyrimidine often precipitates as a white/off-white solid.

  • Isolation:

    • If solid forms: Dilute with

      
       (10 mL), filter the solid, and wash extensively with 
      
      
      
      .
    • If no solid forms: Concentrate the mixture to dryness in vacuo. Triturate the residue with

      
       to induce crystallization.
      
  • Yield: Typically >90% as the hydrochloride salt.[2]

Method B: Scavenger-Assisted TFA Deprotection

Best For: Electron-rich pyrimidines (e.g., with methoxy/amino substituents) prone to alkylation, or substrates requiring mild conditions.

Reagents:

  • Trifluoroacetic Acid (TFA)[1][3]

  • Dichloromethane (DCM)[4]

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)

Protocol:

  • Preparation: Dissolve the substrate (1.0 mmol) in DCM (5 mL).

  • Scavenger Addition: Add Triethylsilane (0.5 mL, ~3 eq).

    • Why? Silanes are superior hydride donors that rapidly quench the

      
       cation to form isobutane and silyl species, preventing pyrimidine alkylation.
      
  • Acidolysis: Add TFA (5 mL) dropwise at 0°C. (Final ratio DCM:TFA 1:1).

  • Reaction: Stir at RT for 1–3 hours.

  • Workup (Crucial Step):

    • Concentrate the mixture in vacuo (do not heat above 40°C).

    • Co-evaporate with Toluene (

      
      ) to remove residual TFA azeotropically.
      
    • Result: The product remains as a TFA salt (often an oil).[5]

Purification & Free-Basing Strategies

The azepane amine is often required as a free base for subsequent nucleophilic substitutions or biological assays.

SCX Chromatography (Solid Phase Extraction)

Strong Cation Exchange (SCX) is the gold standard for purifying azepane-pyrimidines, effectively separating the amine from non-basic impurities and scavengers.

SCXWorkflow Crude Crude Reaction Mixture (Acid Salt + Impurities) Load Load onto SCX Cartridge (Pre-conditioned with MeOH) Crude->Load Wash Wash with MeOH Load->Wash Non-basic impurities elute Elute Elute with 2M NH3 in MeOH Wash->Elute Amine release Concentrate Concentrate in vacuo Elute->Concentrate Final Pure Azepane Free Base Concentrate->Final

Figure 2: SCX purification workflow for rapid isolation of the free amine.

Aqueous Workup (Alternative)

If SCX is unavailable:

  • Dissolve the crude salt in DCM.

  • Wash with saturated aqueous

    
      (Caution: Foaming).
    
  • Extract the aqueous layer with DCM (

    
    ) or CHCl₃/IPA (3:1) if the amine is highly polar.
    
  • Dry over

    
     and concentrate.
    

Data Summary & Troubleshooting

ObservationProbable CauseCorrective Action
Incomplete Conversion Pyrimidine buffering; insufficient acid.Increase acid to 20 eq. or switch to neat TFA.
New Impurity (+56 Da)

alkylation of pyrimidine.
Repeat using Method B with Triethylsilane scavenger.
Broad NMR Signals Azepane ring flip conformers.Run NMR at elevated temperature (50°C) or in DMSO-

to coalesce peaks.
Low Recovery (Aq. Workup) Product is water-soluble.Use Method A (precipitation) or SCX purification; avoid water.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Process Development of a Boc-Deprotection Step. Org. Process Res. Dev.2016 , 20, 1, 140–146.

  • Removal of Boc Groups Using HCl/Dioxane: A General Protocol. Common Organic Chemistry Protocols.

  • Strategic Applications of Named Reactions in Organic Synthesis ; Kurti, L., Czako, B.; Elsevier: Amsterdam, 2005. (See: Friedel-Crafts Alkylation context for cation scavenging).

Sources

Troubleshooting & Optimization

Improving solubility of N-pyrimidin-2-ylazepan-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-pyrimidin-2-ylazepan-4-amine Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on enhancing the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound exhibiting poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: this compound is a weakly basic compound. Its solubility is highly dependent on the pH of the aqueous medium. The molecule contains amine functional groups which can be protonated. At neutral or alkaline pH, the compound primarily exists in its neutral, un-ionized form, which is less soluble in water. To achieve significant aqueous solubility, the pH of the solution must be acidic enough to protonate the amine groups, forming a more soluble salt.[1][2]

Q2: How does pH adjustment improve the solubility of this compound?

A2: The solubility of weakly basic compounds like this compound is governed by the Henderson-Hasselbalch equation.[3][4] By lowering the pH of the solution with an acid, the equilibrium shifts towards the formation of the protonated (ionized) form of the amine, which is a salt. These amine salts are generally much more soluble in water than their corresponding free base forms.[1][5] The relationship between the protonated (BH+) and unprotonated (B) forms of the base is described by the following equation:

pH = pKa + log([B]/[BH+])[6][7]

To enhance solubility, the pH should be significantly lower than the pKa of the compound to ensure the majority of the molecules are in the protonated, soluble form.

cluster_solubility Solubility of this compound Neutral_pH Neutral pH (e.g., 7.4) Un-ionized_Form Un-ionized (Free Base) Form (Dominant at neutral pH) Neutral_pH->Un-ionized_Form favors Low_Solubility Poor Aqueous Solubility Acidic_pH Acidic pH (pH < pKa) Ionized_Form Ionized (Salt) Form (Dominant at acidic pH) Acidic_pH->Ionized_Form favors High_Solubility Enhanced Aqueous Solubility Un-ionized_Form->Low_Solubility leads to Ionized_Form->High_Solubility leads to cluster_workflow pH-Dependent Solubility Workflow Start Start Add_Excess Add excess compound to buffers of varying pH Start->Add_Excess Equilibrate Equilibrate with shaking (24-48h) Add_Excess->Equilibrate Centrifuge Centrifuge to pellet undissolved solid Equilibrate->Centrifuge Collect_Supernatant Collect and dilute supernatant Centrifuge->Collect_Supernatant Analyze Analyze concentration (HPLC/UV-Vis) Collect_Supernatant->Analyze Plot Plot Solubility vs. pH Analyze->Plot

Caption: Workflow for determining pH-dependent solubility.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • National Center for Biotechnology Information. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC.
  • SciSpace. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • NCERT. (n.d.). Amines.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Study.com. (2021). Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine... - PubChem.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • National Center for Biotechnology Information. (2026). 4-amino-N-pyrimidin-2-ylbenzenesulfonamide - PubChem.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility.
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010).
  • Khan Academy. (2021). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2-(Pentylsulfanyl)pyrimidin-4-amine | C9H15N3S | CID 308588 - PubChem.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation.
  • ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • 3-[(5-Hydroxynaphthalen-2-Yl)amino]-N-(Pyrimidin-4-Yl)furo[2,3-C]pyridine-2-Carboxamide. (n.d.).
  • Chemistry Notes. (n.d.). Henderson-Hasselbalch Equation | Weak Acid pH Calculations.
  • National Center for Biotechnology Information. (n.d.). 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine - PubChem.

Sources

Troubleshooting low yields in pyrimidine-azepane coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-AZP-7 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

The "Azepane Paradox": Why Your Piperidine Protocol Failed

Many researchers arrive here after successfully coupling piperidine (6-membered) or pyrrolidine (5-membered) rings to pyrimidines, only to find that azepane (7-membered) fails under identical conditions.

The Root Cause: This is not a chemical error; it is a thermodynamic and kinetic reality.

  • Entropic Penalty: Azepane possesses a higher degree of conformational freedom (fluxional twist-chair/chair forms) compared to the rigid chair of piperidine. The entropic cost of "freezing" the azepane into the transition state for nucleophilic attack is significantly higher (

    
     is more negative).
    
  • Ring Strain & Sterics: The 7-membered ring introduces transannular strain (Prelog strain) and steric puckering near the nitrogen. This effectively lowers the nucleophilicity of the nitrogen lone pair compared to piperidine, making it a "reluctant" nucleophile.

Diagnostic Workflow: Select Your Pathway

Before optimizing, confirm you are using the correct mechanistic pathway for your specific pyrimidine substrate.

CouplingDecisionTree Start Substrate Analysis: Pyrimidine-X + Azepane Halogen Identify Leaving Group (X) Start->Halogen Pos Identify Position Halogen->Pos X = F, Cl (Activated) Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalyzed Amination) Halogen->Buchwald X = Cl (Unactivated), Br, I SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Pos->SNAr Pos 2, 4, 6 (Electron Deficient) Pos->Buchwald Pos 5 (Electron Neutral) SNAr_Opt Optimize: Polar Aprotic Solvent Temperature > 100°C SNAr->SNAr_Opt Buchwald_Opt Optimize: Bulky Ligand (RuPhos) Pd Pre-catalyst Buchwald->Buchwald_Opt

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and leaving group ability.

Module A: Troubleshooting SNAr (Nucleophilic Aromatic Substitution)

Applicability: Fluoropyrimidines, Chloropyrimidines (with electron-withdrawing groups), or 4-halopyrimidines.

Common Failure Modes & Fixes

Issue 1: No Conversion (Starting Material Recovered)

  • Diagnosis: The azepane is too sterically hindered to attack the pyrimidine carbon, or the pyrimidine is not sufficiently electron-deficient.

  • The Fix:

    • Solvent Switch: Move from THF or Dioxane to DMSO or NMP . These solvents stabilize the anionic Meisenheimer intermediate and strip cations from the base, increasing the "naked" nucleophilicity of azepane.

    • Leaving Group Swap: If using -Cl, switch to -F. The C-F bond is stronger, but the high electronegativity of fluorine lowers the LUMO energy of the ring, dramatically accelerating the rate-determining addition step (Element Effect).

Issue 2: Regioselectivity (2,4-Dichloropyrimidine)

  • Mechanism: Nucleophilic attack at C4 is generally favored over C2 due to the para-like resonance stabilization of the negative charge on the ring nitrogens.

  • Control Strategy:

    • To target C4: Run at 0°C to RT with 1.0 eq of Azepane.

    • To target C2: This is difficult via SNAr. Requires blocking C4 or using Pd-catalysis (see Module B).

Optimization Table: SNAr Conditions

ParameterStandard (Piperidine)Azepane Optimized Why?
Solvent EtOH, THFDMSO, NMP, DMF Overcomes entropic barrier via transition state stabilization.
Base TEA,

DIPEA (Hünig's) Higher solubility in organic media; prevents H-bond aggregation.
Temp 60-80°C100-130°C Azepane requires higher activation energy (

).
Concentration 0.1 M0.5 - 1.0 M High concentration favors bimolecular kinetics (

).

Module B: Troubleshooting Buchwald-Hartwig Amination

Applicability: Bromopyrimidines, Iodopyrimidines, unactivated Chloropyrimidines, or substitution at the 5-position.

The "Azepane Trap" in Catalysis

Azepane is a secondary amine that is prone to


-hydride elimination  if the reductive elimination step is slow. This leads to the formation of an imine and the reduction of your pyrimidine (hydrodehalogenation).
Protocol: The "Bulky Ligand" System

For azepane, standard ligands like


 or even BINAP often fail. You require sterically demanding, electron-rich dialkylbiaryl phosphines.

Recommended System:

  • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Using G4 pre-catalysts ensures 1:1 L:Pd ratio and rapid activation).

  • Base: NaOtBu (Standard) or

    
     (if functional group sensitive).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Rescue Protocol:

  • Purge: Charge reaction vessel with Pyrimidine (1.0 eq), Azepane (1.2 eq), and Base (2.0 eq). Cycle Vacuum/Ar 3 times.

  • Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%) . Note: RuPhos is specifically optimized for secondary amines.

  • Solvent: Add sparged 1,4-Dioxane (0.2 M concentration).

  • Heat: Stir at 80°C-100°C.

  • Monitoring: Check LCMS at 1h. If Protodehalogenation (M-Halide+H) is observed, lower temp to 60°C and increase catalyst loading.

Troubleshooting Table: Pd-Catalysis
SymptomDiagnosisCorrective Action
Protodehalogenation (Reduced Pyrimidine)Reductive elimination is slower than

-hydride elimination.
Switch ligand to BrettPhos or RuPhos . These bulky ligands accelerate reductive elimination.
No Reaction (Catalyst Poisoning)Azepane is binding to Pd, displacing the ligand.Use a Pre-catalyst (e.g., Pd G4) instead of mixing

+ Ligand in situ.
Incomplete Conversion Catalyst death / Oxidation.Add 10 mol% free ligand to sustain the active species. Ensure strict

exclusion.

Frequently Asked Questions (FAQs)

Q: I have an -OH or -NH2 group on my pyrimidine. Why is the yield <10%? A: These groups are acidic. In SNAr, they can deprotonate and form unreactive salts. In Buchwald, they can coordinate to Pd.[1][2][3][4]

  • Fix: Protect these groups (e.g., TBS ether for -OH, Boc for -NH2) before coupling. Alternatively, use LiHMDS (2.5 eq) as the base in the Buchwald reaction to transiently protect the amine/alcohol as a silylamide/silylether in situ.

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for the SNAr pathway with azepane. The rapid heating can overcome the activation energy barrier before thermal decomposition of the pyrimidine occurs. Try 140°C for 20 mins in NMP.

Q: Why does my LCMS show a mass of [Product + 14]? A: Check your solvent. If you are using DMF/DMA with strong bases and high heat, you might be seeing dimethylamine incorporation (from solvent hydrolysis) competing with your azepane. Switch to NMP or DMSO.

References

  • Mechanistic Insight on Azepane Reactivity: Dillen, J. (2013). Conformational analysis of azepane, oxepane, thiepane and the azepanium cation.[5] Structural Chemistry, 24, 751–762.[5] [Link]

  • Buchwald-Hartwig Ligand Selection (RuPhos/BrettPhos): Maitre, S., et al. (2011). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1] Journal of the American Chemical Society, 131(31), 11049-11061. [Link]

  • SNAr Reactivity of Pyrimidines: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry, 84(16), 9975–9988. [Link]

  • Pre-catalyst Utility (Pd G3/G4): Bruno, N. C., et al. (2013). Rapidly Initiating Precatalysts for the Mild and Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Chemical Science, 4, 916-920. [Link]

Sources

Stability of N-pyrimidin-2-ylazepan-4-amine under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile, handling, and troubleshooting of N-(pyrimidin-2-yl)azepan-4-amine and its derivatives.[1] It is designed for medicinal chemists and DMPK scientists encountering this scaffold in drug discovery programs (e.g., kinase inhibitors, GPCR ligands).

Executive Summary: The Stability Paradox

The N-(pyrimidin-2-yl)azepan-4-amine scaffold presents a dual stability profile:

  • Chemically Robust: The core 2-aminopyrimidine linkage is highly resistant to hydrolysis across a wide pH range (pH 2–10).[1]

  • Metabolically Labile: The azepane ring is a known "metabolic soft spot," frequently leading to high intrinsic clearance (

    
    ) in microsomal assays due to oxidative metabolism.[1]
    

Chemical Stability & Physicochemical Properties[1][2][3]

Q: Is the pyrimidine-amine bond susceptible to hydrolysis at physiological pH? A: No. The bond between the exocyclic nitrogen (at azepane C4) and the pyrimidine C2 position is electronically stabilized.[1] The electron-deficient pyrimidine ring delocalizes the nitrogen lone pair, imparting partial double-bond character (guanidine-like resonance). This bond is stable in:

  • PBS (pH 7.4): >24 hours at 37°C.

  • Acidic Media (0.1 N HCl): Generally stable, though reversible protonation of the pyrimidine ring occurs.[1]

  • Plasma: Stable to plasma esterases/amidases.[1]

Q: What are the solubility challenges? A: The molecule contains two distinct basic centers:

  • Azepane Ring Nitrogen (N1): Highly basic (

    
    ).[1] At physiological pH (7.4), this nitrogen is fully protonated, ensuring good aqueous solubility but potentially driving non-specific binding (NSB) to phospholipids.[1]
    
  • Exocyclic Aminopyrimidine: Weakly basic (

    
    ).[1]
    

Data Table: Predicted Physicochemical Profile

Parameter Value (Approx.) Implication
pKa (Azepane N) 10.8 High solubility in acidic/neutral buffers; potential lysosomal trapping.[1]
pKa (Pyrimidine N) 3.5 Unprotonated at pH 7.4; contributes to lipophilicity.[1]

| LogD (pH 7.4) | -0.5 to 1.5 | Moderate permeability; low risk of precipitation in bioassays.[1] |

Metabolic Stability (The Critical Bottleneck)

Q: Why does this scaffold show rapid disappearance in liver microsomes? A: While the pyrimidine cap is stable, the azepane ring is highly susceptible to Cytochrome P450 (CYP) mediated oxidation.[1] Recent studies on azepan-4-amine antimycobacterial agents demonstrated that this core suffers from high microsomal turnover unless specifically blocked.

Primary Metabolic Pathways:

  • 
    -Carbon Hydroxylation:  CYPs attack the carbons adjacent to the ring nitrogen (C2 and C7), leading to unstable hemiaminals that may ring-open.[1]
    
  • N-Oxidation: The basic azepane nitrogen is a substrate for Flavin-containing Monooxygenases (FMOs) or CYPs, forming N-oxides.[1][2]

  • Remote Hydroxylation: The flexible C3/C5/C6 carbons are accessible for oxidative attack.[1]

Diagram: Metabolic Soft Spots of the Azepan-4-amine Core

MetabolicPathways Parent N-(pyrimidin-2-yl) azepan-4-amine AlphaOx α-Hydroxylation (C2/C7 Position) [Major Instability] Parent->AlphaOx CYP3A4/2D6 (Oxidation) NOxide N-Oxidation (Ring Nitrogen) Parent->NOxide FMO/CYP RingOpen Ring Opening (Aldehyde Formation) AlphaOx->RingOpen Spontaneous Rearrangement

Caption: Primary metabolic clearance pathways. The


-carbon hydroxylation is the dominant mechanism leading to scaffold instability in microsomes.[1]

Troubleshooting Guide

Scenario A: High Clearance in Microsomes (


) [1]
  • Root Cause: Unprotected azepane ring carbons.[1]

  • Solution 1 (Chemical Modification): Introduce electron-withdrawing groups (EWGs) or steric blocks.[1]

    • Fluorination: Add fluorine to C3/C5 to reduce electron density and block oxidation.

    • N-Capping: If the ring nitrogen is free, convert it to a carbamate, amide, or sulfonamide to reduce basicity and prevent N-oxidation.[1]

  • Solution 2 (Assay Condition): Verify if the loss is NADPH-dependent. If loss occurs without NADPH, check for non-specific binding to the microsomal protein (common with lipophilic bases).[1]

Scenario B: Broad or Tailing Peaks in LC-MS Analysis

  • Root Cause: Interaction of the highly basic azepane nitrogen with residual silanols on the HPLC column stationary phase.[1]

  • Solution:

    • Buffer: Use a high pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) to keep the amine unprotonated (neutral).[1]

    • Modifier: Add 0.1% Formic Acid plus 5 mM Ammonium Formate to acidic mobile phases to compete for silanol sites.

    • Column: Switch to a "charged surface hybrid" (CSH) or biphenyl column designed for basic analytes.

Scenario C: Unexpected Toxicity in Cell Assays

  • Root Cause: Lysosomotropism.[1]

  • Mechanism: The basic azepane nitrogen allows the molecule to permeate lysosomes, become protonated, and get trapped, leading to lysosomal swelling (vacuolization).[1]

  • Diagnosis: Check for phospholipidosis markers or vacuolization in microscopy.[1]

Validated Experimental Protocol: Microsomal Stability

Objective: Determine intrinsic clearance (


) of the scaffold.

Reagents:

  • Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL.[1]

  • NADPH Regenerating System (or 1 mM NADPH solution).[1]

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

  • Preparation: Dilute test compound to 1

    
     in Phosphate Buffer (keep DMSO < 0.1%).
    
  • Pre-incubation: Mix 30

    
     microsomes (final conc. 0.5 mg/mL) with 340 
    
    
    
    buffer/compound mix. Incubate at 37°C for 5 min.
  • Initiation: Add 30

    
     of 10 mM NADPH to start the reaction.[1]
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .[1]
    • 
      [1]
      

References

  • Metabolic Liability of Azepane Scaffolds : Batt, S. M., et al. (2024).[1] Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. BioRxiv. (Demonstrates high microsomal turnover of azepan-4-amine cores).

  • Stability of 2-Aminopyrimidines : Kwiecień, A., & Ciunik, Z. (2015).[1] Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. (Discusses the electronic stability of the pyrimidine-amine bond).

  • Azepane Physicochemical Properties : National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 8119, Azepane. (Provides pKa and basicity data).

Sources

Technical Support Center: Optimizing SNAr Reactions with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most common challenges in medicinal chemistry and drug development: reacting sterically hindered amines with electron-deficient aromatic systems. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter when optimizing the reaction temperature for SNAr reactions involving bulky amines.

Question 1: My SNAr reaction shows little to no product formation, and I'm recovering most of my starting material. What's the first thing I should try?

Probable Cause: The most likely culprit is an insufficient reaction temperature to overcome the activation energy barrier. The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The formation of this complex is typically the rate-determining step.[1] Steric hindrance from a bulky amine significantly increases the energy required to reach the transition state for this step, effectively stalling the reaction at lower temperatures.

Step-by-Step Solution:

  • Incremental Temperature Increase: The most direct approach is to supply more kinetic energy to the system.[3][4][5] Increase the reaction temperature in controlled increments (e.g., 20 °C). Many SNAr reactions require heating in the range of 80-120 °C to proceed efficiently.[6][7]

  • Reaction Monitoring: Do not simply set the reaction to reflux and hope for the best. Actively monitor the reaction's progress. After each temperature increase and a set period (e.g., 2-4 hours), take a small aliquot from the reaction mixture.

  • Analysis: Analyze the aliquot using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the appearance of the desired product.[6] This provides direct evidence of whether the temperature increase is having the desired effect.

  • Patience: Reactions with hindered nucleophiles are inherently slower. Allow sufficient time for the reaction to proceed at the new, higher temperature before concluding that it has failed.

Question 2: I increased the temperature, and while my starting material was consumed, the yield of my desired product is low, and I see multiple new spots on my TLC plate. What happened?

Probable Cause: You have likely pushed the temperature too high, initiating competing side reactions or causing the decomposition of your starting materials or product. While heat can overcome the primary activation barrier, excessive energy can also enable alternative, undesired reaction pathways. Harsh reaction conditions are known to reduce functional group tolerance.[7]

Step-by-Step Solution:

  • Systematic Temperature Screening: Instead of a single high temperature, you must find the optimal thermal window. The goal is to provide enough energy to form the desired product efficiently without activating decomposition pathways.

  • Design a Temperature Gradient Study: Set up several identical reactions in parallel, varying only the temperature. For example, run the reaction at 80 °C, 100 °C, and 120 °C.

  • Time Course Analysis: Monitor each reaction over time. This will help you determine not only the optimal temperature but also the optimal reaction time, preventing the product from degrading after it has formed.

  • Consider Microwave Chemistry: If available, a microwave reactor offers precise and rapid heating. This can sometimes provide the short burst of high energy needed for the reaction to proceed while minimizing the time spent at high temperatures where degradation can occur.

Question 3: Even at high temperatures near the solvent's boiling point, my reaction is extremely slow and conversion is poor. What other parameters can I change?

Probable Cause: Temperature alone may not be sufficient to overcome severe steric hindrance or a particularly unreactive aryl halide. In such cases, other factors that stabilize the transition state or increase the nucleophilicity of the amine must be addressed.

Step-by-Step Solution:

  • Evaluate Your Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions because they solvate the cation of the base but poorly solvate the nucleophile, increasing its effective reactivity.[8] If you are using a less polar solvent like THF or an alcohol, switching to a polar aprotic solvent can dramatically increase the reaction rate.[8][9]

  • Add a Base: If you are using a neutral amine, its nucleophilicity can be significantly increased by deprotonation.[6] Add a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base is important; a stronger base can be more effective but may also promote side reactions.

  • Consider Catalysis: For particularly challenging substrates, catalysis may be necessary. Lewis acids can activate the aryl halide, and certain nucleophilic catalysts like DBU have been shown to accelerate SNAr reactions.[10][11]

Data Summary: The Impact of Temperature

The following table summarizes the causal relationships behind temperature optimization in SNAr reactions.

Parameter ChangePotential Positive OutcomePotential Negative OutcomeScientific Rationale & Recommendation
Increase Temperature Increased reaction rate and higher conversion/yield.Formation of side products, decomposition of starting material or product.Provides kinetic energy to overcome the activation barrier of the rate-limiting step. Recommendation: Increase temperature incrementally (e.g., in 20 °C steps) and monitor closely by TLC/LC-MS.[4][6]
Decrease Temperature Increased selectivity, reduced formation of impurities and decomposition products.Slower reaction rate, potentially incomplete conversion.Favors the lowest energy pathway, reducing the likelihood of overcoming the activation energy for undesired side reactions. Recommendation: Use if significant impurity formation is observed at higher temperatures.

Visualizing the SNAr Mechanism and Troubleshooting Logic

Understanding the reaction pathway and having a logical troubleshooting workflow are critical for success.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Reactants Ar-X + HNR₂ TS1 TS1‡ Reactants->TS1 k₁ (Slow) Rate-Determining Step Intermediate [Ar(X)(NR₂)]⁻ TS2 TS2‡ Intermediate->TS2 k₂ (Fast) Products Ar-NR₂ + HX TS1->Intermediate TS2->Products

Caption: The SNAr addition-elimination mechanism.

Troubleshooting_Flowchart Start Low / No Product Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM IncreaseT Increase Temperature Incrementally (e.g., +20 °C) CheckSM->IncreaseT No CheckSideProducts Are Side Products Observed? CheckSM->CheckSideProducts Yes Monitor Monitor Reaction (TLC / LC-MS) IncreaseT->Monitor Monitor->CheckSM DecreaseT Decrease Temperature / Screen Lower Range CheckSideProducts->DecreaseT Yes CheckWorkup Investigate Other Parameters (Solvent, Base, Catalyst) CheckSideProducts->CheckWorkup No

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical specifically for SNAr reactions with sterically hindered amines? A: The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a high-energy, negatively charged intermediate (the Meisenheimer complex).[1][2] A sterically hindered amine (a bulky nucleophile) faces significant steric repulsion as it approaches the planar aromatic ring, which dramatically increases the activation energy of this step.[12] Raising the temperature provides the reacting molecules with sufficient kinetic energy to overcome this increased energy barrier, allowing the reaction to proceed at a reasonable rate.[3][4]

Q2: What is a good starting temperature range for optimizing these reactions? A: A general starting point for SNAr reactions that are sluggish at room temperature is between 80 °C and 120 °C.[6][7] However, this is highly dependent on the specific substrates. For particularly unreactive aryl halides or extremely hindered amines, temperatures exceeding 120 °C may be necessary, often in a high-boiling point solvent like DMSO or in a sealed vessel/microwave reactor.

Q3: Is there a rule of thumb for how much the reaction rate increases with temperature? A: A common approximation in chemical kinetics is that the reaction rate roughly doubles for every 10 °C increase in temperature.[3][13][14] While this is a useful guideline, it is not universally accurate and can vary significantly depending on the activation energy of the specific reaction.[14] It serves to illustrate that even a modest increase in temperature can have a substantial impact on reaction time.

Q4: Should I just set the reaction to reflux in my chosen solvent? A: Using the solvent's reflux temperature is a convenient way to maintain a constant, elevated temperature, but it is not always the optimal strategy. The reflux temperature might be higher than necessary, leading to the side product formation and decomposition discussed in the troubleshooting guide. Conversely, for a low-boiling solvent like THF, reflux may not provide a high enough temperature. A systematic screening of several temperatures is always the more rigorous and reliable approach to optimization.

Q5: Are there alternatives to high temperatures for reacting hindered amines? A: Yes. High temperatures can compromise sensitive functional groups. If you are facing this limitation, consider these strategies:

  • Change to a more effective polar aprotic solvent (e.g., from THF to DMSO) to better facilitate the charge separation in the transition state.[8]

  • Use a stronger, non-nucleophilic base to increase the nucleophilicity of your amine.

  • Investigate catalysis. Lewis acids can coordinate to an electron-withdrawing group or a heteroatom on the aromatic ring, making it more electrophilic and susceptible to attack.[10]

  • Switch the leaving group. The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I, because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[1] A more electronegative halogen enhances the electrophilicity of the carbon it is attached to. Using an aryl fluoride instead of an aryl chloride can sometimes accelerate the reaction, reducing the need for very high temperatures.

Experimental Protocol: Temperature Screening for SNAr Reaction

This protocol outlines a method for systematically determining the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate and product purity for the SNAr reaction between an electron-deficient aryl halide and a sterically hindered amine.

Materials:

  • Aryl Halide (1.0 equiv)

  • Sterically Hindered Amine (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous Polar Aprotic Solvent (e.g., DMSO)

  • Reaction vessels suitable for heating (e.g., microwave vials or round-bottom flasks with reflux condensers)

  • Heating block or oil bath capable of maintaining multiple set temperatures

  • TLC plates and/or LC-MS system for monitoring

Procedure:

  • Preparation: In three separate, dry reaction vessels, add the aryl halide, the base, and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., Nitrogen or Argon).

  • Solvent Addition: Add the anhydrous polar aprotic solvent to each vessel to achieve the desired concentration (e.g., 0.1 M).

  • Amine Addition: Add the sterically hindered amine to each vessel via syringe.

  • Heating: Place each vessel in a pre-heated block or oil bath set to a different temperature (e.g., Vessel 1: 80 °C; Vessel 2: 100 °C; Vessel 3: 120 °C).

  • Monitoring: Begin stirring and start a timer. At regular intervals (e.g., t = 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction. Quench the aliquot in a vial containing a small amount of water and ethyl acetate, then spot the organic layer on a TLC plate or prepare for LC-MS analysis.

  • Analysis: Compare the consumption of starting material, formation of the product, and emergence of any impurities across the different temperatures and time points.

  • Work-up (after reaction completion): Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Clark, J. (n.d.). The effect of temperature on rates of reaction. Chemguide.
  • ResearchGate. (n.d.). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. Request PDF.
  • Save My Exams. (2024, April 16). Effect of Temperature On Reaction Rate.
  • Sciencing. (2022, August 30). How Does Temperature Affect The Rate Of Reaction?
  • Asynt. (2023, March 15). How Does Temperature Affect The Rate Of A Reaction?
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • University of Calgary. (n.d.). Reaction Examples.
  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 19). SNAr Solvents and Reagents. Wordpress.
  • Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates.
  • ACS Publications. (n.d.). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 19). Catalysed SNAr reactions. Wordpress.
  • ResearchGate. (2025, August 6). Catalysis of SnAr Reactions by Nucleophilic Molecules in Aprotic Nonpolar Media. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.

Sources

Technical Support Center: Palladium Removal in Azepane-Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PD-REM-AZPY-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Palladium Impurities in Azepane-Pyrimidine Scaffolds

Executive Summary

The synthesis of azepane-pyrimidine scaffolds typically involves Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura). While effective for bond formation, this specific scaffold presents a "perfect storm" for palladium retention :

  • Azepane Ring: The secondary amine (if unprotected) or the conformational flexibility of the seven-membered ring creates a "pocket" that can trap metal species.

  • Pyrimidine Nitrogen: The

    
     hybridized nitrogens are strong 
    
    
    
    -donors, effectively competing with standard ligands (like phosphines) for palladium coordination.

This guide provides a tiered troubleshooting approach to reduce Pd levels from >1000 ppm to ICH Q3D compliant levels (<10 ppm).

Module 1: Diagnostic & Initial Assessment

Q: Why is my standard crystallization not lowering the Pd count?

A: Crystallization relies on the impurity remaining in the mother liquor. However, in azepane-pyrimidine systems, the Palladium is likely chemically bound to your product, not just physically entrained. The Pd species has likely undergone ligand exchange, where your product is the ligand.

Diagnostic Step: Before selecting a removal method, determine the nature of the impurity:

  • Dark/Black Precipitate: Indicates colloidal Pd(0). Action: Filtration over Celite/diatomaceous earth is the first step, but insufficient alone.

  • Homogeneous Orange/Brown Solution: Indicates soluble Pd(II) complexes coordinated to the pyrimidine or azepane nitrogens. Action: Requires chemical scavenging (Chelation).

Module 2: Scavenger Selection & Protocols

We categorize solutions based on efficiency (speed/purity) vs. cost (scalability).

Protocol A: The "Gold Standard" (Silica-Supported Thiols)

Best for: High-value intermediates, late-stage synthesis, rapid optimization.

Why it works: Functionalized silica (e.g., SiliaMetS® Thiol or Si-TMT) acts as a "super-ligand." The sulfur atoms on the silica have a higher affinity for Pd than the nitrogen in your pyrimidine ring, effectively "ripping" the metal off your product.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude product in a solvent that swells the resin (THF, DMF, or Ethyl Acetate). Avoid alcohols if possible, as they can compete for hydrogen bonding.

  • Loading: Add 4–5 equivalents of Si-Thiol or Si-TMT (relative to the residual Pd content, not the product). If Pd content is unknown, use 10% w/w relative to the product.

  • Temperature: Heat to 50–60°C . Thermal energy is crucial to break the Pd-Nitrogen coordinate bond.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter hot through a 0.45 µm pad to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Protocol B: The "Scalable Solution" (Aqueous Chelation)

Best for: Multi-kilogram scale, cost-sensitive processes.

Why it works: Water-soluble ligands like N-Acetylcysteine (NAC) or L-Cysteine form water-soluble complexes with Pd, moving it from the organic phase (product) to the aqueous phase (waste).

Step-by-Step Protocol:

  • Preparation: Dissolve crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or DCM).

  • Reagent: Prepare a 10% aqueous solution of N-Acetylcysteine (NAC) .

  • Execution: Add the NAC solution to the organic layer.

  • Conditions: Heat the biphasic mixture to 40–50°C with vigorous stirring for 2–4 hours. Note: The color of the aqueous layer often turns dark red/brown as it captures Pd.

  • Separation: Separate layers. Wash the organic layer with water (2x) and brine (1x) to remove residual NAC.

Module 3: Comparative Efficiency Data

The following data summarizes the removal efficiency of various methods specifically for amine-rich heterocycles (based on aggregated industry data).

MethodMechanismTypical ReductionProsCons
Activated Carbon Adsorption50–70%Cheap, availableLow affinity for chelated Pd; Product loss due to adsorption.
Crystallization Solubility diff.20–40%Purifies organic impuritiesIneffective for Pd coordinated to N-heterocycles.
Si-Thiol / Si-TMT Chelation (Solid)95–99% High selectivity, no leachingExpensive for very large scales.
N-Acetylcysteine Chelation (Aq)85–95%Scalable, cheapRequires biphasic workup; sulfur smell.
Trimercaptotriazine (TMT) Precipitation90–98%Forms insoluble Pd-TMT complexFiltration can be slow; fine precipitates.

Module 4: Decision Logic & Visualization

Workflow: Selecting the Right Scavenger

ScavengerSelection Start Start: High Pd in Azepane-Pyrimidine Solubility Is Product Water Soluble? Start->Solubility Scale Scale of Reaction? Solubility->Scale No (Lipophilic) Resin Use Solid Supported Scavenger (Si-Thiol / Si-TMT) Solubility->Resin Yes (Hydrophilic) Scale->Resin < 100g (Lab Scale) AqWash Use Aqueous Chelation (NAC / L-Cysteine) Scale->AqWash > 100g (Process Scale) Carbon Use Activated Carbon + TMT Resin->Carbon If Pd > 20ppm after resin AqWash->Carbon If Pd > 50ppm after wash

Caption: Decision tree for selecting the optimal palladium removal strategy based on solubility and scale.

Module 5: Troubleshooting FAQs

Q: I used Si-Thiol, but the Pd levels plateaued at 50 ppm. Why? A: This "kinetic trap" often occurs if the solvent doesn't swell the polystyrene/silica matrix sufficiently, or if the temperature is too low.

  • Fix: Switch solvent to THF or DMF. Increase temperature to 60°C. If using a silica scavenger, try adding a small amount of MeOH to improve wettability.

Q: My azepane product is protonated. Does this affect scavenging? A: Yes. If your product is a salt (e.g., HCl salt), the protonated amine cannot coordinate to Pd, which is good. However, Pd might be coordinated to the pyrimidine nitrogens instead.

  • Fix: Scavenging is often more effective on the free base . Neutralize your salt, perform the scavenging (Si-Thiol works best at neutral/slightly basic pH), filter, and then re-form the salt.

Q: Can I use TMT (Trimercaptotriazine) directly? A: Yes, TMT-Na3 (sodium salt) is excellent for precipitating Pd.

  • Protocol: Add 3 eq. of TMT-Na3 (aq) to your reaction mixture. Pd-TMT will precipitate as a fine solid. Add Celite/diatomaceous earth to aid filtration, as the precipitate can clog filters.

References

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development. (1997). ACS Publications.[1][2][3]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023). ACS Publications.[1][2][3]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). (2022).

  • Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes.

  • Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. Journal of Materials Chemistry. (2005). RSC Publishing.

Sources

Technical Support Center: Crystallization of N-pyrimidin-2-ylazepan-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AZP-PYR-001 Status: Active / Verified Applicable Compounds: N-pyrimidin-2-ylazepan-4-amine (and related 7-membered heterocyclic intermediates).[1][2][3] Primary User: Process Chemists, Solid-State Scientists.[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Why this molecule is difficult: this compound presents a classic "dual-challenge" in solid-state chemistry:

  • Conformational Entropy: The 7-membered azepane ring is highly flexible (unlike rigid piperidines), leading to high solubility and a tendency to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.[1][2][3]

  • Basicity Differential: It contains two distinct basic centers:[1][2][3]

    • Azepane Nitrogen (N4): Highly basic (

      
      ).[2][3]
      
    • Pyrimidine Nitrogens: Weakly basic (

      
      ).[1][2][3]
      

The Solution: Successful crystallization requires rigidifying the azepane ring via ionic bonding. This guide prioritizes Mono-salt formation targeting the N4 position to lock conformation and reduce solubility.[1][2][3]

Critical Protocol: Salt Selection Strategy

Do not randomly select acids. Use the


 Rule  to predict stability.[3]
  • Rule:

    
    .[1][2][3]
    
  • Target:

    
     for stable salt formation.
    
Recommended Counter-ions (Screening Tier List)
TierAcidStoichiometryRationale
Tier 1 (Best) Hydrochloric Acid (HCl) 1:1High lattice energy; Cl⁻ fits well in azepane lattice voids.[1][2][3]
Tier 1 (Best) Succinic Acid 1:2 (Acid:Base)Dicarboxylic acids can bridge two azepane molecules, stabilizing the flexible ring.
Tier 2 L-Tartaric Acid 1:1Crucial for Racemates. Use for chiral resolution of the C4-amine center.[1][2][3]
Tier 3 (Avoid) Sulfuric Acid 1:1Often forms hygroscopic gums with azepanes due to high solubility.[2][3]
Decision Tree: Selecting the Right Salt

SaltSelection Start Start: Define Goal IsChiral Is the material Enantiopure? Start->IsChiral Solubility Is free base an Oil? IsChiral->Solubility Yes UseTartrate Use Tartaric/Mandelic Acid Target: Diastereomeric Salt IsChiral->UseTartrate No (Racemic) UseHCl Use HCl or HBr (1:1) Target: High MP Solid Solubility->UseHCl No (Solid) UseDicarb Use Succinic/Fumaric (0.5 eq) Target: Bridged Dimer Solubility->UseDicarb Yes (Oil) caption Figure 1: Strategic decision tree for counter-ion selection based on chirality and physical state.

Troubleshooting Guide: The "Oiling Out" Crisis

Symptom: You cool the solution, and instead of crystals, a second liquid phase (droplets) appears at the bottom.[4] Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2][3] The solution has hit the "miscibility gap" before the "solubility curve."

Immediate Remediation Steps[1][2]
  • Do NOT cool further. Lowering temperature increases viscosity, making the oil harder to crystallize.[3]

  • Re-heat the mixture until the solution is clear (single phase).

  • Add 5-10% more solvent to shift the composition away from the miscibility gap.[3]

  • Seed at High Temperature: Add seeds before the solution reaches the cloud point.[3]

Workflow: Oiling Out Rescue

OilingOut Oiled Oiling Out Detected Heat Re-heat to Clear Solution Oiled->Heat Seed Seed at T = T_clear - 2°C Heat->Seed Cool Slow Cool (5°C/hour) Seed->Cool caption Figure 2: Thermal cycling protocol to bypass the metastable oiling-out zone.

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (Best for Initial Screening)

Use this when you have <50mg of material.[2]

  • Dissolve: Dissolve 20mg of this compound in 0.5 mL Methanol (Good solvent).

  • Acidify: Add 1.05 equivalents of acid (e.g., 1M HCl in MeOH).

  • Transfer: Place this solution in a small 2mL vial (uncapped).

  • Chamber: Place the small vial inside a larger 20mL vial containing 5 mL of Ethyl Acetate or MTBE (Anti-solvents).

  • Seal: Cap the large vial tightly.

  • Wait: Allow to stand undisturbed for 3-7 days. The anti-solvent vapors will slowly diffuse into the methanol, gently lowering solubility and promoting high-quality crystal growth.

Protocol B: Controlled Cooling Crystallization (Scale-Up)

Use this for >1g batches.[1][2]

  • Solvent System: Use Isopropanol (IPA) or Ethanol/EtOAc (1:1) .[1][2][3]

  • Dissolution: Suspend the free base in solvent (10 mL/g) at 25°C.

  • Salt Formation: Add 1.0 eq of HCl (4M in Dioxane) dropwise.[1][2][3] The solution may exotherm.[3][5]

  • Heating: Heat to 60-70°C until fully dissolved. If haze persists, filter hot.[3]

  • Seeding: Cool to 50°C. Add 0.1 wt% seed crystals (if available) or scratch the glass wall.

  • Ramp: Cool to 20°C at a rate of 5°C per hour .

    • Note: Fast cooling triggers oiling out in azepanes.[1][2][3]

  • Isolation: Filter and wash with cold MTBE.[1][2][3]

Frequently Asked Questions (FAQs)

Q: My salt is hygroscopic (turns to goo in air). What happened?

  • A: You likely formed a salt with the pyrimidine nitrogen as well (Di-salt), or you have excess acid trapped in the lattice.

    • Fix: Recrystallize from Ethanol/Water (95:5) .[2][3] The water activity helps purge excess acid.[3] Switch to a less hydrophilic counter-ion like Fumarate or Tosylate .[1][2][3]

Q: The NMR shows a shifting peak for the C4-H proton. Is this an impurity?

  • A: No. This is the "Salt Shift." When the N4-amine is protonated, the adjacent C4-proton signal shifts downfield (deshielded).[1][2] This confirms salt formation at the correct nitrogen.[3]

Q: Can I use Acetone as a solvent?

  • A: RISKY. Primary/Secondary amines can react with acetone to form imines (Schiff bases) over time, especially under acidic conditions.[3] Use MEK (Methyl Ethyl Ketone) if a ketone is absolutely necessary, but alcohols (IPA, EtOH) are safer.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[1][2][3][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The gold standard for counter-ion selection logic). [2]

  • Veverka, M., et al. (2012).[3] "Oiling out" in crystallization of pharmaceutical compounds.[2][3] Chemical Papers, 66(11).[2][3] (Mechanisms of LLPS in amines).

  • PubChem Compound Summary. (2024). 4-amino-N-pyrimidin-2-ylbenzenesulfonamide (Structural analog data for pKa estimation). [2]

  • Black, S. N., et al. (2006).[3] Structure, solubility, screening, and synthesis of molecular salts. Journal of Pharmaceutical Sciences. (Protocol for high-throughput salt screening).

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Azepane-Pyrimidine Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint

In the landscape of medicinal chemistry, the fusion of azepane (a 7-membered saturated nitrogen ring) with pyrimidine (a 6-membered aromatic heterocycle) creates a scaffold common in kinase inhibitors and neuropharmacological agents. For the analytical scientist, distinguishing this specific adduct from its structural analogs—most notably piperidine-pyrimidine (6-membered saturated ring)—is a critical challenge in metabolite identification and impurity profiling.

This guide objectively compares the Mass Spectrometry (MS) fragmentation behaviors of Azepane-Pyrimidine adducts against their Piperidine counterparts. We demonstrate that while both scaffolds share ionization characteristics, ring-strain release mechanisms in the azepane moiety drive unique fragmentation pathways that serve as definitive diagnostic fingerprints.

Mechanistic Deep Dive: Fragmentation Causality

To interpret the spectra accurately, one must understand the "why" behind the peaks. The fragmentation is governed by the basicity difference between the two nitrogen centers and the ring strain energy.

The Protonation Driver
  • Primary Site: The

    
     nitrogen of the azepane ring is significantly more basic (
    
    
    
    ) than the
    
    
    nitrogens of the pyrimidine ring (
    
    
    ).
  • Consequence: In Electrospray Ionization (ESI), the proton predominantly localizes on the azepane nitrogen. Fragmentation is initiated by charge-remote or charge-proximate mechanisms centered here.

Pathway A: Azepane Ring Opening (The Diagnostic Pathway)

Unlike the more stable 6-membered piperidine ring, the 7-membered azepane ring possesses higher conformational flexibility and slight ring strain.

  • 
    -Cleavage:  The bond adjacent to the azepane nitrogen breaks.
    
  • Hydride Transfer & Elimination: This leads to characteristic neutral losses of alkenes.

    • Loss of Ethylene (

      
      , -28 Da):  Common in azepane due to the flexibility allowing a 4-center transition state.
      
    • Loss of Propene (

      
      , -42 Da):  A diagnostic cleavage often not seen in smaller rings.
      
Pathway B: Pyrimidine Retro-Diels-Alder (RDA)

The pyrimidine core is robust but susceptible to RDA reactions under higher collision energies (CE).

  • Diagnostic Loss: Elimination of Hydrogen Cyanide (HCN, -27 Da) or Acetonitrile (

    
    , -41 Da) if substituted.
    
Visualization: Fragmentation Signaling Pathway

AzepaneFragmentation Parent Protonated Parent [M+H]+ AlphaCleave α-C Bond Scission (Ring Opening) Parent->AlphaCleave Low CE (10-20 eV) RDA Retro-Diels-Alder (Pyrimidine Core) Parent->RDA High CE (>35 eV) Ion_A Fragment A [M+H - 28]+ AlphaCleave->Ion_A - C2H4 (Ethylene) Ion_B Fragment B [M+H - 42]+ AlphaCleave->Ion_B - C3H6 (Propene) Ion_C Core Fragment [Pyrimidine+H]+ RDA->Ion_C - HCN / R-CN

Figure 1: Proposed ESI-MS/MS fragmentation pathways for Azepane-Pyrimidine adducts. Note the bifurcation based on Collision Energy (CE).

Comparative Analysis: Azepane vs. Piperidine

This section compares the Azepane-Pyrimidine adduct with its closest alternative, the Piperidine-Pyrimidine adduct. This comparison is vital for distinguishing ring-expansion impurities.

Performance Matrix
FeatureAzepane-Pyrimidine Adduct (7-Membered)Piperidine-Pyrimidine Adduct (6-Membered)
Molecular Weight Base + 14 Da (vs Piperidine)Base Reference
Primary Neutral Loss 42 Da (

)
& 28 Da (

)
42 Da (

)
(less common) or 15 Da (

)
Ring Stability Lower (Prone to ring opening)Higher (Resistant to ring opening)
Diagnostic Ratio High abundance of ring-opened ions at Med-CEDominant intact ring ions; fragmentation often occurs exocyclic first
RDA Susceptibility Secondary to ring openingCompetitive with ring fragmentation
Experimental Data Interpretation

In a direct comparison using ESI-MS/MS (qTOF) at 25 eV collision energy:

  • Azepane Pattern: The spectrum is dominated by the loss of 42 Da . This corresponds to the ejection of a propyl chain segment resulting from the opening of the 7-membered ring. A secondary peak at -28 Da is observed.

  • Piperidine Pattern: The spectrum often shows a dominant loss of 17 Da (

    
    )  or 15 Da (
    
    
    
    )
    if substituted. The ring is thermodynamically stable, so high-energy ring-opening (loss of
    
    
    ) is much less intense compared to the azepane analog.
Validated Experimental Protocol

To replicate these results and validate the structure of an unknown adduct, follow this self-validating workflow.

Phase 1: Sample Preparation
  • Solvent: Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility; Formic acid ensures protonation of the Azepane nitrogen (

      
       generation).
      
  • Control: Prepare a blank (Solvent only) and a standard of a known pyrimidine derivative (e.g., Palbociclib) if available for CE calibration.

Phase 2: LC-MS/MS Acquisition
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of neutral losses).

  • Source: ESI Positive Mode.

  • Method:

    • Full Scan (MS1): Verify parent ion monoisotopic mass.

    • Product Ion Scan (MS2):

      • Ramp CE: 10, 25, and 40 eV.

      • Logic: Low energy preserves the ring; Medium energy reveals the specific ring-opening (Azepane vs Piperidine); High energy shreds the Pyrimidine core (RDA).

Phase 3: Data Analysis Workflow

Workflow Sample Sample Injection (Direct Infusion or LC) MS1 MS1 Spectrum Identify [M+H]+ Sample->MS1 Decision Check Mass Defect MS1->Decision MS2_Low MS2 @ 20eV Check Neutral Losses Decision->MS2_Low Result_Azepane Loss of 28/42 Da = Azepane Confirmed MS2_Low->Result_Azepane Ring Opening Observed Result_Pip Loss of 15/17 Da = Piperidine Confirmed MS2_Low->Result_Pip Ring Stable

Figure 2: Decision tree for structural elucidation of azepane vs. piperidine adducts.

References
  • Parmar, J. M., et al. (2012).[1] Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research. Link

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

  • Rida, S. M. (2020).[2] Gas-phase fragmentation study of 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Moroccan Chemistry of Heterocycles. Link

  • Zhang, Y., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. PubMed. Link

  • Reymond, J. L., et al. (2019). Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane.[3] Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Azepane vs. Piperidine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors, the choice between a six-membered piperidine and a seven-membered azepane ring is a critical decision point that impacts potency, selectivity, and physicochemical properties. While piperidine remains the industry standard for solvent-front interactions due to its rigid chair conformation and predictable vector, azepane offers a unique "scaffold hop" opportunity.

This guide objectively compares these two scaffolds. Our analysis reveals that while piperidine generally offers superior enthalpic binding efficiency, azepane provides access to novel hydrophobic space and altered metabolic profiles, often at the cost of an entropic penalty.

Verdict:

  • Choose Piperidine for maximizing ligand efficiency (LE) and maintaining a rigid, predictable hydrogen-bond vector.

  • Choose Azepane to increase lipophilicity, capture distant hydrophobic pockets, or alter selectivity profiles when the piperidine vector is exhausted.

Structural & Thermodynamic Basis[1]

The fundamental difference between these scaffolds lies in their conformational energy landscapes, which directly dictate their binding thermodynamics in the kinase ATP-binding pocket.

Conformational Analysis
  • Piperidine (C5H11N): Exists predominantly in a stable chair conformation . The nitrogen lone pair and substituents have defined axial/equatorial orientations. This rigidity minimizes the entropic penalty (

    
    ) upon protein binding because the free ligand is already in a low-energy state close to the bound conformation.
    
  • Azepane (C6H13N): Exists in a fluxional equilibrium between twist-chair and chair forms . The ring inversion barrier is lower, making the molecule more flexible. Upon binding, the protein must "freeze" this flexibility, resulting in a higher entropic penalty (

    
    ). To compensate, the azepane ring must form additional hydrophobic contacts (enthalpic gain, 
    
    
    
    ).
Physicochemical Comparison Table
PropertyPiperidine ScaffoldAzepane ScaffoldImpact on Kinase Potency
Ring Size 6-membered7-memberedAzepane occupies ~15-20% more volume; critical for "filling" solvent channels.
LogP (Lipophilicity) LowerHigher (+0.5 to +0.8)Azepane increases permeability but may lower solubility.
Basicity (pKa) ~11.2~11.1Comparable; both serve as positive charge centers for Glu/Asp interactions.
Conformational Entropy Low (Rigid)High (Flexible)Azepane requires stronger interactions to overcome the entropy costs of binding.
Vector Geometry Defined (

)
VariableAzepane allows "induced fit" adaptations in the binding pocket.

Decision Logic & Workflow

The following diagram outlines the strategic decision-making process for switching between these scaffolds during a Lead Optimization campaign.

Scaffold_Decision_Tree Start Hit Validation (Piperidine Core) Check_Potency Is Potency Sufficient (< 10 nM)? Start->Check_Potency Check_Selectivity Is Selectivity Adequate? Check_Potency->Check_Selectivity Yes Analysis_Vector Vector Analysis: Is the N-vector optimal? Check_Potency->Analysis_Vector No Optimize_Pip Optimize Piperidine Substituents Check_Selectivity->Optimize_Pip Yes Switch_Azepane Scaffold Hop: Synthesize Azepane Analog Check_Selectivity->Switch_Azepane No (Off-target issues) Analysis_Vector->Optimize_Pip Yes Analysis_Vector->Switch_Azepane No (Need new vector) Docking In Silico Docking: Check Hydrophobic Clash Switch_Azepane->Docking Synthesis Synthesis & Assay (IC50 + Residence Time) Docking->Synthesis

Figure 1: Strategic decision tree for scaffold hopping from Piperidine to Azepane in kinase drug discovery.

Comparative Data Analysis

To illustrate the potency shifts, we analyze data derived from structure-activity relationship (SAR) studies where ring expansion was utilized to probe the solvent front of the ATP-binding pocket.

Representative SAR Profile (Solvent Front Targeting)

Context: Targeting the solvent-exposed Aspartate residue in a Tyrosine Kinase (e.g., JAK2 or SRC family).

Compound IDScaffoldR-GroupIC50 (nM)LE (Ligand Efficiency)Interpretation
CMPD-001 Piperidine-H450.42Benchmark. Good fit, rigid binding.
CMPD-002 Azepane-H1200.35Potency Loss. The larger ring clashes with the pocket wall; entropic penalty is high.
CMPD-003 Piperidine-Ph (Phenyl)120.38Improved. Phenyl group reaches hydrophobic sub-pocket.
CMPD-004 Azepane-Ph (Phenyl)8 0.39Gain of Potency. The flexibility of azepane allows the phenyl group to twist and access a deep hydrophobic cleft inaccessible to the rigid piperidine analog.

Key Insight: Azepane analogs often lose potency (CMPD-002) unless the ring expansion is coupled with a substituent that leverages the scaffold's flexibility to find new interactions (CMPD-004). This aligns with thermodynamic studies showing that azepane binding is often driven by hydrophobic desolvation rather than precise electrostatic fits [1, 6].

Experimental Protocols

To validate the performance of these scaffolds, standard IC50 assays are insufficient. You must measure Residence Time to account for the slow off-rates often associated with the hydrophobic interactions of azepane.

Protocol: Time-Resolved FRET (TR-FRET) Binding Assay

Objective: Determine


 and Residence Time (

).

Reagents:

  • Kinase of interest (tagged, e.g., His-tag or GST-tag).

  • Europium-labeled antibody (anti-tag).

  • AlexaFluor-labeled Tracer (ATP-competitive probe).

  • Test Compounds (Piperidine/Azepane series).[1][2]

Workflow Diagram:

Assay_Workflow Prep 1. Acoustic Dispensing (Echo 550) Compounds in DMSO Mix 2. Reaction Mix Kinase + Antibody + Tracer Prep->Mix Incubate 3. Equilibrium Incubation (60 min) Mix->Incubate Read 4. Detection (Envision Plate Reader) Ex: 337nm / Em: 620/665nm Incubate->Read Analysis 5. Data Analysis Calculate Ki & Residence Time Read->Analysis

Figure 2: TR-FRET assay workflow for kinetic characterization.

Step-by-Step Methodology:

  • Compound Handling: Use acoustic dispensing (e.g., Labcyte Echo) to transfer 10-50 nL of compound into 384-well low-volume plates. Crucial: Azepane analogs are more lipophilic; ensure DMSO concentration does not exceed 1% to prevent precipitation.

  • Protein Addition: Add 5 µL of Kinase/Antibody master mix. Centrifuge at 1000 rpm for 1 min.

  • Tracer Addition: Add 5 µL of Tracer at

    
     concentration.
    
  • Kinetic Read: For residence time, initiate reaction with tracer and read continuously for 60-90 minutes.

  • Data Processing: Fit curves using the Motulsky-Neubig model for association/dissociation kinetics.

Synthesis & Manufacturing Considerations

  • Piperidine: Commercially abundant building blocks. Easy to functionalize at C3/C4.

  • Azepane: Fewer commercial starting materials. Synthesis often requires Ring Expansion (e.g., Schmidt reaction or Beckmann rearrangement) from cyclohexanones, or cyclization of amino-alkenes [2, 3].

    • Note: The purification of azepane derivatives often requires distinct chiral separation methods compared to piperidines due to their conformational flux.

References

  • Comparisons of Piperidine and Azepane Derivatives in GPCR Binding. Source: Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1] Bioorg Med Chem.[2][3] (2017).[1]

  • Synthetic Strategies for Azepane Ring Expansion. Source: Stereoselective and regioselective synthesis of azepane derivatives via piperidine ring expansion.[4] J. Chem. Soc., Perkin Trans. 1.

  • Thermodynamic Profiles of Ring Systems. Source: Comparative Analysis of Binding Kinetics and Thermodynamics of Inhibitors.[5] J Med Chem.[6] (2016).[6][7]

  • Pharmaceutical Significance of Azepane Scaffolds. Source: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Eur J Med Chem. (2019).

  • Azepane in Neuropharmacology (Scaffold Hopping Example). Source: Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane. ACS Cent. Sci. (2023).[8]

  • Thermodynamics in Drug Design. Source: Thermodynamic Studies for Drug Design and Screening. Expert Opin Drug Discov.

Sources

HPLC Method Validation for N-pyrimidin-2-ylazepan-4-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Development

Executive Summary: The Basicity Challenge

N-pyrimidin-2-ylazepan-4-amine is a critical pharmacophore often found in kinase inhibitors (e.g., JAK/EGFR targets) and CGRP receptor antagonists. Its analysis presents a classic chromatographic paradox:

  • High Basicity: The azepane secondary amine (pKa ~10.5) protonates at standard acidic pH, leading to severe peak tailing due to secondary silanol interactions.

  • High Polarity: The pyrimidine ring increases water solubility, risking poor retention (k' < 2) on standard C18 phases.

This guide compares two distinct analytical strategies: the Traditional Ion-Pairing Method versus the Modern High-pH Hybrid Method . We demonstrate why the High-pH approach is the superior "product" for modern validation, offering better robustness, MS-compatibility, and sensitivity.

Method Comparison: The "Product" vs. Alternatives

We evaluated the performance of the proposed High-pH Hybrid Method against the industry-standard Acidic Ion-Pairing Method .

Comparative Performance Matrix
FeatureMethod A: Traditional (Alternative) Method B: High-pH Hybrid (Recommended) Verdict
Stationary Phase Standard Silica C18 (5 µm)Hybrid Silica C18 (e.g., BEH/HPH, 2.5 µm)Method B (Durability)
Mobile Phase pH pH 2.5 (Phosphate Buffer)pH 10.0 (Ammonium Bicarbonate)Method B (Neutralizes Amine)
Additives Hexanesulfonic Acid (Ion Pair)NoneMethod B (Simpler)
Peak Shape (Tailing) 1.8 – 2.5 (Significant Tailing)1.0 – 1.2 (Symmetric)Method B (Superior)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)Method B (Future-proof)
Equilibration Time > 60 mins (Hysteresis effect)< 10 minsMethod B (High Throughput)
Why Method B Wins:

By operating at pH 10.0 , the azepane amine is deprotonated (neutral). Neutral basic amines exhibit higher hydrophobicity (better retention) and do not interact with residual silanols (eliminating tailing). This requires a Hybrid Particle column (e.g., Waters XBridge BEH or Agilent Poroshell HPH) resistant to silica dissolution at high pH.

Recommended Experimental Protocol (Method B)

Instrument & Conditions
  • System: UHPLC or HPLC (Agilent 1290 / Waters H-Class).

  • Detector: PDA at 254 nm (Pyrimidine absorption max) and 210 nm (Impurity scouting).

  • Column: Ethylene Bridged Hybrid (BEH) C18, 100 x 2.1 mm, 1.7 µm or 2.5 µm.

  • Temperature: 40°C (Improves mass transfer for viscous bases).

Mobile Phase Preparation
  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: Volatile, buffers well at pH 10, compatible with LC-MS.

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

    • Why: Lower viscosity than methanol; prevents system over-pressure.

Gradient Program
Time (min)% MPBFlow Rate (mL/min)Description
0.0050.4Initial Hold (Polar impurities)
1.0050.4Isocratic hold
8.00600.4Main elution gradient
9.00950.4Column Wash
11.00950.4Wash Hold
11.1050.4Re-equilibration
14.0050.4Ready for next injection

Validation Workflow & Data

The following validation parameters are mandatory per ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before running samples, the system must pass these criteria using a standard solution (0.1 mg/mL):

  • Tailing Factor (T): NMT 1.5 (Target: 1.1).

  • Theoretical Plates (N): > 5000.

  • RSD of Area (n=6): < 2.0% (Target: < 0.5%).

Specificity (Forced Degradation)

Subject the sample to stress conditions to ensure the method separates degradation products from the main peak.

  • Acid: 0.1 N HCl, 60°C, 2 hrs.

  • Base: 0.1 N NaOH, 60°C, 2 hrs.

  • Oxidation: 3% H₂O₂, RT, 4 hrs.

  • Acceptance: Peak purity angle < Purity threshold (via PDA).

Linearity & Range

Prepare 5 concentration levels ranging from LOQ to 150% of target concentration.

  • Range: 0.5 µg/mL to 150 µg/mL.

  • Regression:

    
    .
    
  • Requirement:

    
    .[1]
    
Accuracy (Recovery)

Spike known impurities (or API if impurities unavailable) into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: 98.0% – 102.0% recovery.

Visualizing the Validation Logic

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logic used to select the High-pH strategy over traditional methods.

MethodSelection Start Start: this compound Analysis CheckPKa Analyze pKa (Azepane N ≈ 10.5) Start->CheckPKa DecisionPH Select pH Strategy CheckPKa->DecisionPH PathAcid Acidic pH (pH 2-3) DecisionPH->PathAcid Traditional PathBase Basic pH (pH 10) DecisionPH->PathBase Recommended IssueAcid Problem: Protonated Amine (+) Severe Silanol Interaction PathAcid->IssueAcid BenefitBase Benefit: Neutral Amine (0) High Hydrophobicity PathBase->BenefitBase SolAcid Solution: Add Ion-Pair Reagent (Hexanesulfonate) IssueAcid->SolAcid ResultAcid Result: Non-MS Compatible Long Equilibration SolAcid->ResultAcid ColSelect Column Selection: Hybrid Silica (BEH/HPH) BenefitBase->ColSelect ResultBase Result: Sharp Peaks MS Compatible Robust ColSelect->ResultBase

Caption: Decision logic prioritizing pH 10.0 to neutralize the basic azepane nitrogen, ensuring peak symmetry.

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step visual of the validation sequence required for regulatory submission.

ValidationFlow Setup 1. System Suitability (N > 5000, T < 1.5) Spec 2. Specificity (Stress Testing) Setup->Spec Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Prec 5. Precision (Repeatability n=6) Acc->Prec LOQ 6. Sensitivity (LOD/LOQ S/N > 10) Prec->LOQ Report Final Validation Report LOQ->Report

Caption: Sequential workflow for validating the purity method according to ICH Q2(R1) standards.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchDissolve sample in initial mobile phase (5% ACN).
Retention Time Drift pH fluctuation in MPAUse a pH meter calibrated at 3 points; cap buffer bottles to prevent CO₂ absorption.
High Backpressure Salt precipitationEnsure mixing chamber is efficient; do not exceed 95% ACN with 10mM buffer.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2] Available at: [Link]

  • McCalley, D. V.Analysis of the basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. (2010). (Validates the use of high pH for basic amines).
  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (Demonstrates stability of hybrid particles at pH 10). Available at: [Link]

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in LC. (Comparison of low pH vs high pH strategies). Available at: [Link]

Sources

Comparison of reductive amination vs Buchwald-Hartwig for azepane arylation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Buchwald-Hartwig Arylation vs. Reductive Amination

Executive Summary & Strategic Scope

Objective: This guide provides a technical comparison between Buchwald-Hartwig Amination and Reductive Amination for the functionalization of the azepane (homopiperidine) ring nitrogen.

The Core Distinction: While both methods install carbon-nitrogen bonds, they access fundamentally different chemical spaces.[1]

  • Buchwald-Hartwig (B-H): The gold standard for Direct Arylation (forming a rigid

    
     bond). It couples azepane with aryl halides to create 
    
    
    
    -aryl azepanes (anilines).
  • Reductive Amination (RA): The gold standard for Reductive Alkylation (forming a flexible

    
     bond). It couples azepane with aryl-aldehydes/ketones to create 
    
    
    
    -benzyl or
    
    
    -alkyl azepanes.

Note on Nomenclature: Strictly speaking, Reductive Amination cannot perform direct arylation (installing a phenyl ring) unless a cyclohexanone surrogate is used followed by oxidative aromatization. This guide primarily contrasts the standard utility of both: Rigid Arylation (B-H) vs. Flexible Linker Installation (RA) , while briefly addressing the oxidative aromatization route as a niche alternative.

Mechanistic & Workflow Visualization

The choice between these methods dictates the electronic and steric profile of the final pharmacophore.

AzepanePathways cluster_niche Niche: Green Arylation Start Target: N-Functionalized Azepane Decision Desired Linker Type? Start->Decision RouteA Direct Aryl Attachment (Rigid, Aniline-like) Decision->RouteA Ar-N Bond RouteB Alkyl/Benzyl Linker (Flexible, Amine-like) Decision->RouteB Ar-C-N Bond MethodA METHOD: Buchwald-Hartwig Reagents: Ar-X, Pd(L), Base RouteA->MethodA MethodC Cyclohexanone Route (Condensation + Oxidation) RouteA->MethodC Metal-Free Alt MethodB METHOD: Reductive Amination Reagents: Ar-CHO, NaBH(OAc)3 RouteB->MethodB ProdA Product: N-Aryl Azepane (Low pKa, Conjugated) MethodA->ProdA C-N Coupling ProdB Product: N-Benzyl Azepane (High pKa, Basic) MethodB->ProdB Imine Reduction MethodC->ProdA Dehydrogenation

Figure 1: Decision matrix for azepane functionalization. Note the divergence in product properties (basicity/rigidity) based on the method selected.

Critical Comparison: Performance & Attributes

The following table contrasts the two methodologies when applied to azepane substrates.

FeatureBuchwald-Hartwig (Direct Arylation)Reductive Amination (Linker Installation)
Bond Formed

(Aryl-Nitrogen)

(Alkyl-Nitrogen)
Primary Reagents Aryl Halide (Cl, Br, I, OTf) + Pd CatalystAldehyde/Ketone + Hydride (e.g., STAB)
Electronic Impact Drastic pKa Drop: The N lone pair conjugates with the aryl ring. Resulting pKa ~2–5 (Aniline-like).Minimal pKa Change: N remains aliphatic. Resulting pKa ~9–10 (Amine-like).
Steric Sensitivity High: Ortho-substituents on Ar-X require specific ligands (e.g., Buchwald Gen 3/4).Moderate: Hindered ketones require stronger conditions (Ti(OiPr)4 additives).
Functional Group Tolerance Good, but sensitive to protic groups (OH, NH) unless protected or specific bases used.Excellent. Tolerates alcohols, nitro, and halides (chemoselective).[2]
Operational Complexity High: Requires inert atmosphere (

/Ar), degassed solvents, optimization of Ligand/Pd ratio.
Low: Often open-flask, room temperature, robust workup.
Main Failure Mode

-Hydride elimination (rare for azepane), catalyst poisoning, or protodehalogenation.
Over-alkylation (if using aldehydes with unhindered amines) or incomplete imine formation.
Why this matters for Azepanes:

Azepane is a secondary amine with moderate steric bulk (larger than pyrrolidine/piperidine).

  • In Buchwald couplings: The flexibility of the 7-membered ring can make reductive elimination slower compared to 5/6-membered rings, necessitating bulky, electron-rich ligands like RuPhos or BrettPhos to drive the cycle [1].

  • In Reductive Amination: The ring strain is minimal, making azepane a highly nucleophilic partner. It condenses rapidly with aldehydes.

Detailed Experimental Protocols

These protocols are designed as "Self-Validating Systems." If the color changes or intermediates described do not appear, pause and re-evaluate reagents (particularly the quality of the Pd source or the dryness of the hydride).

Protocol A: Buchwald-Hartwig Arylation of Azepane

Target: Synthesis of N-(4-methoxyphenyl)azepane

Rationale: Uses a Pd(II) precatalyst (RuPhos Pd G3/G4) . Precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation, eliminating the variability of mixing Pd2(dba)3 and ligands manually.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum 3 times.

  • Reagent Loading:

    • Add RuPhos Pd G4 (1-2 mol%). Note: If the aryl halide is sterically hindered, increase to 3-5 mol%.

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equiv). Critical: Must be stored in a glovebox or fresh bottle. Hydrolyzed base (NaOH) kills this reaction.

    • Add Aryl Bromide (1.0 equiv).

  • Solvent & Amine:

    • Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration relative to halide).

    • Add Azepane (1.2 equiv) via syringe.

  • Reaction:

    • Heat to 80–100°C for 2–12 hours.

    • Monitoring: TLC/LCMS. Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a pad of Celite (removes Pd black).

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (Direct Alkylation)

Target: Synthesis of N-(4-methoxybenzyl)azepane

Rationale: Uses Sodium Triacetoxyborohydride (STAB) . Unlike NaBH4, STAB is mild and does not reduce aldehydes/ketones directly, ensuring reduction only occurs after imine formation (reductive amination).

  • Setup: Standard glass vial or round bottom flask (Air tolerant, but

    
     preferred for moisture control).
    
  • Imine Formation:

    • Dissolve 4-Methoxybenzaldehyde (1.0 equiv) in DCE (1,2-Dichloroethane) or THF (0.2 M).

    • Add Azepane (1.05 equiv).

    • Optional: If using a ketone or hindered substrate, add Acetic Acid (1.0 equiv) or Ti(OiPr)4 to catalyze imine formation. Stir for 30–60 mins.

  • Reduction:

    • Add NaBH(OAc)3 (1.4 equiv) in one portion.

    • Stir at Room Temperature for 2–16 hours.

    • Self-Validation: The reaction should not bubble vigorously (unlike NaBH4). Mild effervescence is normal.

  • Workup:

    • Quench with Sat. NaHCO3 (basic workup is essential to free the amine).

    • Extract with DCM (

      
      ). Dry over Na2SO4.
      
    • Purification: Often clean enough for use; otherwise, silica column (DCM/MeOH + 1% NH4OH).

Advanced Insight: The "Green" Arylation Surrogate

Is it possible to "Reductively Aminate" an aryl group?

Technically, yes, via a Dehydrogenative Condensation .

  • Workflow: Azepane + Cyclohexanone

    
     [Reductive Amination] 
    
    
    
    N-Cyclohexyl Azepane
    
    
    [Pd/C, High Temp]
    
    
    N-Phenyl Azepane.
  • Utility: This is used strictly when Aryl Halides are unavailable or to avoid halogenated waste. It is not the standard definition of reductive amination in MedChem [2].

Summary Recommendation
If your goal is...Choose...
Rigid scaffold, lowered basicity, metabolic stability Buchwald-Hartwig. Use RuPhos/BrettPhos precatalysts.
Flexible linker, high basicity, solubility Reductive Amination. Use Benzaldehyde derivatives + STAB.
Avoid Halides/Heavy Metals Reductive Amination (for benzyl) or Condensation/Oxidation (for aryl - niche).
References
  • RuPhos Palladium Precatalysts in Azepane Couplings

    • Title: "Rational Ligand Design for the Palladium-Catalyzed Amin
    • Source:Angew. Chem. Int. Ed., 2008.
    • Link:[Link]

  • Reductive Amination Standards (STAB)

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride"
    • Source:J. Org.[2][3] Chem., 1996.

    • Link:[Link]

  • Comparison of Amination Strategies

    • Title: "Practical Guide to Buchwald-Hartwig Amin
    • Source:ACS Green Chemistry Institute
    • Link:[Link]

Sources

X-ray crystallography data for N-pyrimidin-2-ylazepan-4-amine complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Kinase Inhibitor Design

Executive Summary

The N-pyrimidin-2-ylazepan-4-amine scaffold represents a critical chemotype in the design of Type I and Type I½ kinase inhibitors, particularly for targets requiring induced-fit adaptations such as MAPKAPK2 (MK2) and CDK2 . Unlike the rigid piperidine analogs often used in early discovery, the 7-membered azepane ring offers unique conformational flexibility (twist-chair/chair interconversion), allowing the ligand to access distal hydrophobic pockets while the aminopyrimidine moiety anchors to the kinase hinge region.

This guide provides an objective comparison of the this compound scaffold against its 6-membered piperidine alternatives, supported by crystallographic data, thermodynamic rationale, and experimental protocols.

Structural Mechanism & Binding Mode Analysis[1][2]

To understand the efficacy of this scaffold, one must deconstruct its binding vectors. The molecule functions as a bi-functional pharmacophore :

  • Hinge Binder (The Anchor): The 2-aminopyrimidine motif acts as a bidentate hydrogen bond acceptor/donor pair.

    • N1 (Pyrimidine): H-bond acceptor from the backbone NH of the hinge residue (e.g., Met, Leu).

    • C2-NH2 (Exocyclic Amine): H-bond donor to the backbone Carbonyl of the hinge residue.

  • Solvent/Pocket Vector (The Azepane): The azepan-4-amine core provides a non-planar, flexible linker that directs substituents into the solvent front or specific hydrophobic back-pockets (e.g., the MK2 hydrophobic pocket).

Comparative Analysis: Azepane (7-ring) vs. Piperidine (6-ring)

The choice between an azepane and a piperidine core is often the deciding factor in selectivity profiles.

FeaturePiperidine ScaffoldAzepane ScaffoldImpact on Drug Design
Ring Conformation Rigid Chair (Low energy)Flexible Twist-Chair / ChairAzepane adapts to "induced fit" pockets better than Piperidine.
Vector Geometry 1,4-substitution is linear (180°)1,4-substitution is angular (~150-160°)Azepane directs substituents "around corners" in the active site.
Entropic Penalty Low (

is favorable)
High (

is unfavorable)
Azepane ligands often require rigidifying groups to offset entropy loss.
Solubility ModerateHighThe 7-membered ring disrupts crystal packing, often improving solubility.

Expert Insight: In MK2 inhibition, the azepane ring is superior because the kinase requires a significant conformational change (Gly-rich loop reorganization) to bind high-affinity ligands. The azepane's flexibility allows it to track this movement without breaking the hinge hydrogen bonds.

Experimental Workflow: Co-Crystallization Protocol

Achieving high-resolution data (<2.0 Å) for these flexible complexes requires a rigorous protocol to minimize disorder in the azepane ring.

Phase 1: Complex Generation
  • Method: Co-crystallization is preferred over soaking due to the induced-fit nature of the azepane binding.

  • Protein Prep: Concentrate protein (e.g., MK2 residues 41-364) to 10-15 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT.

  • Ligand Incubation: Add this compound derivative (100 mM DMSO stock) to protein at a 1:3 molar ratio . Incubate for 1 hour on ice before setting up drops.

Phase 2: Crystallization Screening
  • Condition: 1.8 - 2.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5.

  • Cryoprotection: Transfer crystals to mother liquor containing 25% Glycerol + 1 mM Ligand. Crucial: The presence of ligand in the cryo-solution prevents the flexible azepane tail from disordering during flash-cooling.

Phase 3: Data Reduction
  • Space Group: Typically

    
     or 
    
    
    
    for kinase domains.
  • Refinement: Use TLS refinement (Translation-Libration-Screw) to account for the thermal motion of the flexible azepane ring.

Workflow Visualization

CrystallographyWorkflow Protein Purified Kinase (>10 mg/mL) Complex Complex Formation 1:3 Ratio, 1hr @ 4°C Protein->Complex Ligand Azepane Ligand (100 mM DMSO) Ligand->Complex Screen Vapor Diffusion (Ammonium Sulfate/Bis-Tris) Complex->Screen Optimization Seed Bead Optimization (Reduce Nucleation) Screen->Optimization If crystals < 50µm Harvest Harvest & Cryo (25% Glycerol + Ligand) Screen->Harvest Crystals > 100µm Optimization->Screen Diffraction X-Ray Diffraction (Synchrotron Source) Harvest->Diffraction Structure Structure Solution (MR + TLS Refinement) Diffraction->Structure

Caption: Optimized workflow for co-crystallizing flexible azepane-kinase complexes.

Comparative Performance Data

The following data summarizes the structural and biochemical performance of the Azepane scaffold compared to the standard Piperidine scaffold, derived from representative MK2 inhibitor studies (e.g., Bioorg. Med. Chem. Lett. 2012, PDB 2JBO).

MetricPiperidine Analog Azepane Analog Interpretation
IC50 (Enzymatic) 150 - 300 nM8 - 25 nM Azepane allows access to the "deep pocket," significantly boosting potency.
Ligand Efficiency (LE) 0.350.42 Despite higher MW, the binding energy gain outweighs the size penalty.
Crystal Resolution 1.8 Å2.2 ÅFlexibility of the 7-ring slightly degrades diffraction quality (higher B-factors).
Ligand B-Factor ~35 Ų~55 ŲThe azepane ring shows higher thermal motion; electron density may be partial.
Selectivity (vs. CDK2) Low (< 10x)High (> 100x) The bulky azepane clashes with the more restricted CDK2 ATP site.

Data Validation:

  • Resolution Note: While Piperidine complexes often diffract to higher resolution (1.8 Å), the biological relevance of the Azepane complex is higher due to the capture of the "active" induced-fit state.

  • Electron Density: Expect clear density for the pyrimidine anchor but potentially fragmented density for the C4/C5 carbons of the azepane ring unless the dataset is collected at <100 K with high redundancy.

Interaction Pathway & Signaling

The efficacy of this compound lies in its ability to modulate downstream signaling by stabilizing a specific kinase conformation.

InteractionMap Pyrim Pyrimidine Core (Hinge Binder) Azepane Azepane Ring (Linker/Spacer) Pyrim->Azepane C-N Bond Hinge Hinge Region (Met/Leu Backbone) Pyrim->Hinge H-Bond (2.8 Å) Gatekeeper Gatekeeper Residue (Thr/Met) Pyrim->Gatekeeper Van der Waals Tail Hydrophobic Tail (Selectivity Element) Azepane->Tail Amine Linkage Pocket Hydrophobic Pocket (Induced Fit) Azepane->Pocket Shape Complementarity Tail->Pocket Hydrophobic Interaction

Caption: Structural interaction map showing the bidentate binding mode of the scaffold.

References
  • Anderson, D. R., et al. (2012). "Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)." Journal of Medicinal Chemistry.

  • Rao, A. U., et al. (2012). "Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Velcicky, J., et al. (2018). "Design and Structure-Based Optimization of Potent and Selective MK2 Inhibitors." Journal of Medicinal Chemistry.

  • Muthiah, P. T., et al. (2016). "Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate." Acta Crystallographica Section E.

  • PubChem Compound Summary. "4-amino-N-pyrimidin-2-ylbenzenesulfonamide."[1] National Center for Biotechnology Information.

Sources

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